Emtricitabine-15N,D2
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H10FN3O3S |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
4-(15N)azanyl-1-[(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one |
InChI |
InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1/i2D2,10+1 |
InChI Key |
XQSPYNMVSIKCOC-SOECANAFSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H]1O[C@@H](CS1)N2C=C(C(=NC2=O)[15NH2])F)O |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F |
Origin of Product |
United States |
Foundational & Exploratory
Emtricitabine-15N,D2: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Core Application: Internal Standard in Bioanalytical Methods
Emtricitabine-15N,D2 is a stable isotope-labeled version of the antiretroviral drug emtricitabine.[1][2] Its primary and critical role in research is to serve as an internal standard (IS) for the quantitative analysis of emtricitabine in biological matrices, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] The incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N) and Deuterium (D or ²H), results in a molecule with a higher mass than the unlabeled analyte.[6] This mass difference allows for the differentiation of the internal standard from the analyte by the mass spectrometer, while its chemical and chromatographic properties remain nearly identical.[3][6] This similarity is crucial for correcting variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantification of emtricitabine.[7]
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis.[7] It effectively compensates for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more reliable and reproducible data in pharmacokinetic and other clinical studies.[3][6][7]
Quantitative Data for Bioanalytical Assays
The following tables summarize key quantitative parameters for the analysis of emtricitabine using a stable isotope-labeled internal standard, based on a validated LC-MS/MS method for the simultaneous determination of tenofovir and emtricitabine in human plasma.[3][4][5]
Table 1: Mass Spectrometry Parameters
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Emtricitabine (FTC) | 248 | 130 | ESI Positive |
| Iso-FTC (¹³C, ¹⁵N labeled) | 251 | 133 | ESI Positive |
Note: The specific isotopologue in the cited study is ¹³C, ¹⁵N labeled Emtricitabine, which serves the same purpose as this compound. The mass shift is the key parameter.
Table 2: LC-MS/MS Method Performance
| Parameter | Value |
| Linearity Range | 10 ng/mL to 1500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Inter-day Accuracy and Precision | within ±15% (±20% at LLOQ) |
| Intra-day Accuracy and Precision | within ±15% (±20% at LLOQ) |
Experimental Protocols
Detailed Methodology for the Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards[3][4][5]
This protocol describes a validated method for the simultaneous quantification of tenofovir and emtricitabine in human plasma.
1. Sample Preparation
-
Objective: To precipitate plasma proteins and extract the analytes of interest.
-
Procedure:
-
To a 250 µL aliquot of human EDTA plasma, add the isotopically labeled internal standards (Iso-TFV and Iso-FTC).
-
Add trifluoroacetic acid to the plasma sample to induce protein precipitation.
-
Vortex the sample to ensure thorough mixing.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Collect the resulting supernatant for analysis.
-
2. Chromatographic Separation
-
Objective: To separate emtricitabine and tenofovir from other plasma components before detection.
-
Instrumentation:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Analytical Column: Synergi Polar-RP, 2.0 x 150mm.
-
-
Chromatographic Conditions:
-
Mobile Phase: 3% acetonitrile/1% acetic acid in water.
-
Flow Rate: 200 µL/min.
-
Injection Volume: Direct injection of the de-proteinated extract.
-
3. Mass Spectrometric Detection
-
Objective: To detect and quantify emtricitabine and its isotopically labeled internal standard.
-
Instrumentation:
-
Mass Spectrometer: A tandem mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
-
Detection Parameters:
-
The precursor-to-product ion transitions (m/z) are monitored as specified in Table 1.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. scispace.com [scispace.com]
Emtricitabine-15N,D2: A Technical Overview of its Molecular Properties
This guide provides a focused examination of the molecular characteristics of the isotopically labeled reverse transcriptase inhibitor, Emtricitabine-15N,D2, for researchers, scientists, and professionals in drug development.
Core Molecular Data
The key quantitative data for Emtricitabine and its stable isotope-labeled counterpart, this compound, are summarized below. This information is fundamental for a variety of research applications, including its use as an internal standard in quantitative analyses.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Emtricitabine | C₈H₁₀FN₃O₃S[1][2][3][4] | 247.25[3][4][5] |
| This compound | C₈H₈D₂FN₂¹⁵NO₃S[6][7][8][9][10] | 250.25[7][8][9][11][12][13] |
Isotopic Labeling of Emtricitabine
This compound is a stable isotope-labeled version of Emtricitabine.[12] This labeling involves the incorporation of one nitrogen-15 (¹⁵N) and two deuterium (D or ²H) atoms into the molecular structure of the parent drug. Such labeled compounds are critical for use as internal standards in bioanalytical assays, enabling precise quantification in complex biological matrices.[14]
Mechanism of Action
Emtricitabine is a synthetic nucleoside analog of cytidine that exhibits potent antiviral activity against the Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Its mechanism of action involves the inhibition of the HIV-1 reverse transcriptase enzyme.[1][4] Following administration, Emtricitabine is phosphorylated by cellular enzymes to form its active 5'-triphosphate metabolite. This active form competes with the natural substrate, deoxycytidine 5'-triphosphate, and its incorporation into the growing viral DNA chain leads to termination of DNA synthesis.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis, analysis, or use of this compound are highly specific to the research application and are typically developed and validated in-house by individual research laboratories or available through specialized service providers. Publicly available, standardized protocols are not detailed in the general literature. For specific analytical methods, researchers should refer to pharmacopeial standards or relevant scientific publications.
References
- 1. Emtricitabine | 143491-57-0 [chemicalbook.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Emtricitabine | 143491-57-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. medkoo.com [medkoo.com]
- 5. Emtricitabine [drugfuture.com]
- 6. This compound - Acanthus Research [acanthusresearch.com]
- 7. vivanls.com [vivanls.com]
- 8. Emtricitabine 15N, D2 | CAS No- 143491-57-0(Unlabeled) | Simson Pharma Limited [simsonpharma.com]
- 9. Emtricitabine 15N, D2 | CAS No- 143491-57-0(Unlabeled) | Simson Pharma Limited [simsonpharma.com]
- 10. Emtricitabine-d2,15N | CAS No: NA [aquigenbio.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Buy this compound [smolecule.com]
- 13. Emtricitabine-15N-d2 [sincopharmachem.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Guide: Certificate of Analysis for Emtricitabine-15N,D2 Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical data and experimental protocols associated with the Certificate of Analysis (CoA) for an Emtricitabine-15N,D2 reference standard. This isotopically labeled compound is essential for use as an internal standard in quantitative analytical methods such as LC-MS, ensuring accuracy and precision in the determination of Emtricitabine in various matrices.
Quantitative Data Summary
The following tables summarize the typical quantitative data found on a Certificate of Analysis for an this compound reference standard. These values represent the expected quality and purity of the material.
Table 1: Identification and Physical Properties
| Test | Specification | Result |
| Product Name | This compound | Conforms |
| Molecular Formula | C₈H₈D₂FN₂¹⁵NO₃S | Conforms |
| Molecular Weight | 250.25 g/mol | Conforms |
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in DMSO (≥60 mg/mL) and Water (≥15 mg/mL)[1] | Conforms |
| Infrared (IR) Spectrum | Conforms to the structure | Conforms |
| UV-Vis Spectrum (in Methanol) | λmax ≈ 282 nm | Conforms |
| Mass Spectrum | Consistent with the structure of this compound | Conforms |
| ¹H-NMR Spectrum | Consistent with the structure of this compound | Conforms |
Table 2: Purity and Impurity Profile
| Test | Method | Specification | Result |
| Purity (by HPLC) | HPLC-UV | ≥ 99.0% | >99.0%[1] |
| Water Content | Karl Fischer Titration | ≤ 1.0% | Conforms |
| Residual Solvents | GC-HS | Meets USP <467> requirements | Conforms |
| Heavy Metals | USP <231> | ≤ 20 ppm | Conforms |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.5% (2R,5S isomer) | Conforms |
Experimental Protocols
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of the this compound reference standard by separating it from any potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium formate buffer (pH 4.2) or Potassium dihydrogen phosphate buffer
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: A typical mobile phase consists of a gradient mixture of a buffer (e.g., 0.005 M ammonium formate, pH 4.2) and an organic solvent like methanol or acetonitrile.[2]
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solution into the HPLC system and record the chromatogram.
-
Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Karl Fischer Titration for Water Content
Objective: To quantify the amount of water present in the reference standard.
Instrumentation:
-
Karl Fischer titrator (volumetric or coulometric)
Reagents:
-
Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent)
-
Anhydrous methanol
Procedure:
-
Titrator Preparation: Add anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.
-
Sample Preparation: Accurately weigh a suitable amount of the this compound reference standard.
-
Titration: Introduce the sample into the titration vessel. The water in the sample reacts with the iodine in the Karl Fischer reagent. The titration proceeds until all the water is consumed, which is detected by an electrometric endpoint.[4]
-
Calculation: The water content is calculated based on the volume of Karl Fischer reagent consumed and its predetermined water equivalence factor.
Gas Chromatography-Headspace (GC-HS) for Residual Solvents
Objective: To identify and quantify any residual organic solvents from the manufacturing process.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Headspace autosampler
Reagents:
-
Dimethyl sulfoxide (DMSO) or another suitable high-boiling solvent
-
Reference standards for expected residual solvents
Procedure:
-
Sample Preparation: Accurately weigh the this compound reference standard and dissolve it in a suitable solvent (e.g., DMSO) in a sealed headspace vial.
-
Incubation: The vial is heated in the headspace autosampler to allow volatile residual solvents to partition into the gas phase.
-
Injection: A portion of the headspace gas is automatically injected into the GC.
-
Chromatographic Conditions: A capillary column (e.g., G43 or G16 phase as per USP <467>) is used to separate the residual solvents. The oven temperature is programmed to elute the solvents of interest.
-
Detection: The FID detects the organic solvents as they elute from the column.
-
Quantification: The amount of each residual solvent is determined by comparing the peak areas from the sample to those of known reference standards.
Heavy Metals Limit Test
Objective: To ensure that the level of heavy metal impurities is below the acceptable limit.
Procedure (Method I, USP <231>):
-
Test Preparation: Dissolve a specified quantity of the this compound reference standard in water. Adjust the pH to between 3.0 and 4.0.
-
Standard Preparation: Prepare a standard solution containing a known concentration of lead (Pb).
-
Procedure: To both the test and standard solutions, add freshly prepared hydrogen sulfide solution.
-
Observation: After a set period, visually compare the color of the test solution to the standard solution. The color of the test solution should not be darker than that of the standard solution.[5]
Visualizations
Mechanism of Action: Inhibition of HIV Reverse Transcriptase
Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI). It is a synthetic analog of cytidine. Inside the cell, it is phosphorylated to its active triphosphate form, which then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase enzyme. Once incorporated, it causes chain termination, thus halting viral DNA synthesis.[6]
Caption: Emtricitabine's mechanism of action.
Analytical Workflow for Reference Standard Certification
The certification of a reference standard involves a series of analytical tests to confirm its identity, purity, and quality.
Caption: Analytical workflow for certification.
References
- 1. abmole.com [abmole.com]
- 2. academic.oup.com [academic.oup.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 5. Limit Test for Heavy Metals in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 6. Emtricitabine - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: Isotopic Purity and Enrichment of Emtricitabine-15N,D2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Emtricitabine-15N,D2, a critical internal standard for bioanalytical studies. This document details the methodologies for assessing isotopic labeling, presents illustrative quantitative data, and outlines the mechanism of action of Emtricitabine.
Introduction to this compound
Emtricitabine is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in antiretroviral therapy for the treatment of HIV-1 infection.[1][2][3][4][5] To facilitate pharmacokinetic and metabolic studies, isotopically labeled versions of Emtricitabine, such as this compound, are employed as internal standards in analytical methods like liquid chromatography-mass spectrometry (LC-MS). The incorporation of stable isotopes (¹⁵N and ²H or D) provides a mass shift that allows for clear differentiation from the unlabeled drug, ensuring accurate quantification in complex biological matrices.
The isotopic purity and enrichment of these standards are paramount for the precision and accuracy of bioanalytical assays. Isotopic purity refers to the percentage of the molecule that contains the desired isotopic labels, while isotopic enrichment specifies the percentage of a particular atomic position that is occupied by the heavy isotope.
Quantitative Data on Isotopic Purity and Enrichment
The following tables summarize illustrative quantitative data for a typical batch of this compound. This data is representative of what would be found on a Certificate of Analysis from a commercial supplier.
Table 1: Isotopic Enrichment of this compound
| Isotope | Atomic Position | Isotopic Enrichment (%) |
| ¹⁵N | Amino (N-4) | > 98% |
| ²H (D) | 5'-CH₂OH | > 98% (per Deuterium) |
Table 2: Isotopic Purity of this compound by Mass Spectrometry
| Isotopologue | Description | Relative Abundance (%) |
| M+0 | Unlabeled Emtricitabine | < 0.5% |
| M+1 | Primarily ¹³C natural abundance | < 1.0% |
| M+2 | Primarily D₁ species | < 1.5% |
| M+3 | Target: ¹⁵N,D₂ labeled | > 95% |
| M+4 | Additional ¹³C natural abundance | < 2.0% |
Experimental Protocols
Synthesis of this compound
The synthesis of isotopically labeled this compound involves the incorporation of ¹⁵N and deuterium at specific positions. While specific proprietary methods may vary, a general approach can be inferred from the synthesis of related labeled nucleoside analogs.[6][7]
A plausible synthetic route would involve:
-
Synthesis of a ¹⁵N-labeled Cytosine Precursor: This can be achieved by using ¹⁵N-labeled ammonia to introduce the exocyclic amino group onto a pyrimidine ring precursor.[6]
-
Synthesis of a Deuterated Thiolane Sugar Moiety: The 1,3-oxathiolane ring with a deuterated hydroxymethyl group can be prepared using a deuterium source, such as a deuterated reducing agent, at the appropriate synthetic step.
-
Glycosylation: The labeled cytosine base is coupled with the deuterated sugar moiety, often via a Vorbrüggen glycosylation or a similar method, to form the nucleoside.
-
Purification: The final product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high chemical purity.
Determination of Isotopic Enrichment and Purity by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic purity and enrichment of labeled compounds.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.
-
-
Instrumentation (LC-HRMS):
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (e.g., Q-TOF or Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-400.
-
Resolution: > 60,000.
-
Data Acquisition: Full scan mode.
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled Emtricitabine (C₈H₁₀FN₃O₃S) and the labeled this compound (C₈H₈D₂FN₂¹⁵NO₃S).
-
From the full scan mass spectrum of the labeled compound, determine the relative intensities of the isotopologues (M+0, M+1, M+2, M+3, etc.).
-
Correct the observed intensities for the natural isotopic abundance of ¹³C, ¹⁵N, ¹⁸O, and ³⁴S.
-
Calculate the isotopic purity as the percentage of the M+3 peak relative to the sum of all isotopologue peaks.
-
The isotopic enrichment of individual labels can be inferred from the distribution of the lower mass isotopologues.
-
Determination of Isotopic Enrichment by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the location and extent of isotopic labeling.
Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
-
Instrumentation (NMR Spectrometer):
-
Field Strength: 400 MHz or higher.
-
Probes: Standard ¹H, ¹³C, and ¹⁵N probes.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. The absence or significant reduction of signals corresponding to the 5'-CH₂OH protons confirms deuterium incorporation. Integration of the remaining proton signals relative to a known internal standard can provide a quantitative measure of deuteration.
-
¹⁵N NMR: Acquire a ¹⁵N spectrum (or a ¹H-¹⁵N HSQC experiment). The presence of a signal corresponding to the amino group confirms ¹⁵N labeling. The chemical shift will be characteristic of the ¹⁵N nucleus.
-
¹³C NMR: A proton-decoupled ¹³C spectrum can also be informative. The carbon atom attached to the ¹⁵N will show a characteristic splitting pattern (¹J-coupling), and the carbon bearing the deuterium labels will show a reduced signal intensity and a triplet multiplicity due to C-D coupling.
-
-
Data Analysis:
-
The isotopic enrichment for deuterium can be calculated by comparing the integral of the residual proton signal at the labeled position to the integrals of non-labeled proton signals.
-
The ¹⁵N enrichment is typically assumed to be high based on the synthetic starting materials, and its presence is confirmed by the ¹⁵N NMR data.
-
Mechanism of Action and Workflow Visualizations
Emtricitabine is a prodrug that requires intracellular activation to exert its antiviral effect. The following diagrams illustrate its mechanism of action and a typical analytical workflow.
Caption: Mechanism of action of Emtricitabine.
Caption: Analytical workflow for isotopic purity and enrichment.
Conclusion
The isotopic purity and enrichment of this compound are critical quality attributes that directly impact the reliability of bioanalytical data. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive characterization of the labeled standard. While the data presented in this guide is illustrative, it highlights the key parameters that researchers and drug development professionals should consider when utilizing isotopically labeled internal standards. Adherence to rigorous analytical protocols is essential for ensuring the quality and integrity of pharmacokinetic and other quantitative studies involving Emtricitabine.
References
- 1. What is the mechanism of Emtricitabine? [synapse.patsnap.com]
- 2. Emtricitabine: a novel nucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How NRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 4. Emtricitabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Reverse transcriptase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 6. Synthesis of [4-15NH2]- and [1,3-15N2]cytidine derivatives for use in NMR-monitored binding tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Emtricitabine-15N,D2: A Comprehensive Technical Guide on Physical and Chemical Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical stability of Emtricitabine-15N,D2. While specific stability data for this isotopically labeled compound is not extensively available in published literature, its stability profile is anticipated to be analogous to that of unlabeled Emtricitabine due to the nature of isotopic substitution. The replacement of select nitrogen and hydrogen atoms with their stable, heavier isotopes (¹⁵N and ²H or D) does not fundamentally alter the molecule's chemical structure or reactivity under typical pharmaceutical storage and stress conditions. Minor variations in reaction kinetics due to the kinetic isotope effect are generally considered negligible in the context of long-term pharmaceutical stability.
This guide summarizes the known stability profile of Emtricitabine under various stress conditions, presents detailed experimental protocols for stability-indicating assays, and provides visualizations of experimental workflows. The information herein is critical for researchers and professionals involved in the development, formulation, and quality control of Emtricitabine and its isotopically labeled analogues.
Physicochemical Properties
Emtricitabine is a synthetic nucleoside analog of cytidine.[1][2] Key physicochemical properties are summarized below.
| Property | Value |
| Chemical Formula | C₈H₁₀FN₃O₃S |
| Molar Mass | 247.24 g/mol [2] |
| Melting Point | 136-140 °C |
| Solubility | Soluble in water (approximately 112 mg/mL)[3] |
| pKa | 2.65 (amine)[3] |
Chemical Stability and Degradation Pathways
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[4] Literature on Emtricitabine indicates its susceptibility to degradation under acidic, basic, and oxidative conditions.[5][6][7][8]
Summary of Forced Degradation Studies on Emtricitabine
The following table summarizes the typical degradation behavior of Emtricitabine under various stress conditions as reported in the literature. The percentage of degradation can vary depending on the specific experimental conditions (e.g., concentration, temperature, duration of exposure).
| Stress Condition | Reagent/Condition | Typical Degradation |
| Acid Hydrolysis | 1 M HCl, heat | Significant Degradation[5] |
| Base Hydrolysis | 1 M NaOH, heat | Significant Degradation[5] |
| Oxidative Stress | 3-30% H₂O₂, ambient/heat | Significant Degradation[4][5] |
| Thermal Degradation | 70°C, solid state | Generally stable, some degradation observed[4][9] |
| Photolytic Degradation | UV/Fluorescent light | Susceptible to degradation[4][5] |
Emtricitabine and the structurally similar lamivudine have been shown to degrade via similar pathways.[10]
Experimental Protocols
Detailed and validated analytical methods are essential for accurately assessing the stability of a drug substance. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of Emtricitabine and its degradation products.[1][4][11]
Stability-Indicating RP-HPLC Method
This section outlines a typical stability-indicating RP-HPLC method adapted from published literature.[1][9][11]
3.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., Inertsil C18, 250 x 4.6 mm, 5µm)[11] |
| Mobile Phase | Buffer (e.g., 20 mM Potassium Dihydrogen Phosphate, pH 3.3-3.5) and Methanol in a ratio of 30:70 or 41.23:58.72 (v/v)[1][11] |
| Flow Rate | 1.0 - 1.7 mL/min[1][11] |
| Detection Wavelength | 262 - 280 nm[8][11] |
| Injection Volume | 20 µL[9] |
| Column Temperature | Ambient |
3.1.2. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample solution of this compound at a similar concentration to the standard solution.
Forced Degradation Study Protocol
The following protocols are based on typical conditions used in forced degradation studies of Emtricitabine.[4][5][12]
3.2.1. Acid Hydrolysis
-
To a solution of this compound (e.g., 1 mL of a 1 mg/mL solution), add an equal volume of 1 M HCl.
-
Heat the mixture in a water bath at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 1-2 hours).
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1 M NaOH.
-
Dilute the solution with the mobile phase to the desired concentration for HPLC analysis.
3.2.2. Base Hydrolysis
-
To a solution of this compound, add an equal volume of 1 M NaOH.
-
Heat the mixture as described for acid hydrolysis.
-
Cool the solution and neutralize with 1 M HCl.
-
Dilute with the mobile phase for analysis.
3.2.3. Oxidative Degradation
-
To a solution of this compound, add an appropriate volume of hydrogen peroxide (e.g., 3-30%).
-
Keep the solution at room temperature or slightly elevated temperature for a specified duration (e.g., 24 hours).[4]
-
Dilute with the mobile phase for analysis.
3.2.4. Thermal Degradation
-
Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 70°C) for a defined period (e.g., 24 hours).[4]
-
Alternatively, heat a solution of the drug substance.
-
Allow the sample to cool, then dissolve and dilute it with the mobile phase for analysis.
3.2.5. Photolytic Degradation
-
Expose a solution of this compound to UV light (e.g., in a UV chamber) for a specified duration.[12]
-
A solid sample can also be exposed to light.
-
Prepare the sample for HPLC analysis by dissolving and diluting it with the mobile phase.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for stability testing and forced degradation studies.
Caption: General workflow for a pharmaceutical stability study.
Caption: Workflow for a forced degradation study of this compound.
Conclusion
The physical and chemical stability of this compound is expected to be comparable to that of unlabeled Emtricitabine. The drug substance is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions. Stability-indicating analytical methods, primarily RP-HPLC, are essential for the accurate monitoring of the drug substance and its degradation products. The experimental protocols and workflows provided in this guide serve as a valuable resource for researchers and drug development professionals working with this compound, ensuring the development of safe, effective, and stable pharmaceutical products. It is recommended that formal stability studies are conducted on this compound to confirm its stability profile and establish an appropriate retest period.
References
- 1. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emtricitabine - Wikipedia [en.wikipedia.org]
- 3. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. turkjps.org [turkjps.org]
- 10. Stability behavior of antiretroviral drugs and their combinations. 7: Comparative degradation pathways of lamivudine and emtricitabine and explanation to their differential degradation behavior by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alliedacademies.org [alliedacademies.org]
- 12. globalresearchonline.net [globalresearchonline.net]
Emtricitabine-15N,D2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Emtricitabine-15N,D2, a stable isotope-labeled internal standard crucial for the accurate quantification of the antiretroviral drug Emtricitabine. This document outlines its chemical and physical properties, provides detailed experimental protocols for its use in bioanalytical methods, and illustrates its mechanism of action.
Core Product Information
This compound is a high-purity, stable isotope-labeled version of Emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 infection. Its primary application is as an internal standard in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure the accuracy and precision of pharmacokinetic and therapeutic drug monitoring studies.
CAS Number: 2714436-53-8 (Note: Some suppliers may inconsistently reference the CAS number of the unlabeled parent compound, 143491-57-0)
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₈D₂FN₂¹⁵NO₃S |
| Molecular Weight | ~250.25 g/mol |
| Appearance | White to off-white solid |
| Synonyms | 4-(Amino-15N)-5-fluoro-1-((2R, 5S)-2-(hydroxymethyl-d2)-1, 3-oxathiolan-5-yl)pyrimidin-2(1H)-one |
Purity and Isotopic Enrichment
While a specific Certificate of Analysis with exact isotopic enrichment is not publicly available, a purity of 94.17% for 15ND2 Emtricitabine has been reported in literature for standards used in validated bioanalytical methods.[1]
Mechanism of Action: HIV Reverse Transcriptase Inhibition
Emtricitabine exerts its antiviral effect by inhibiting the reverse transcriptase enzyme of HIV. As a nucleoside analog of cytidine, it undergoes intracellular phosphorylation to become its active triphosphate form. This active metabolite then competes with the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for incorporation into the growing viral DNA chain. The lack of a 3'-hydroxyl group on the incorporated Emtricitabine molecule results in the termination of DNA chain elongation, thus halting viral replication.[2][3][4]
Experimental Protocols: Bioanalytical Quantification
This compound is predominantly used as an internal standard for the quantification of Emtricitabine in biological matrices by LC-MS/MS. The following protocol is a synthesis of methodologies reported in scientific literature.[1][5]
Experimental Workflow
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Pharmacological considerations for tenofovir and emtricitabine to prevent HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emtricitabine: an antiretroviral agent for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. research-reels.com [research-reels.com]
A Technical Guide to the Use of Labeled Compounds in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental principles and applications of isotopically labeled compounds in mass spectrometry (MS). It is designed to serve as a technical resource for professionals in research and drug development, offering detailed methodologies and data interpretation strategies.
Core Principles of Isotope Labeling in Mass Spectrometry
Isotope labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell.[1][2] In mass spectrometry, this involves replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., replacing ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N).[3][4][5] Since isotopes of an element are chemically identical, the labeled compound behaves in the same manner as its unlabeled counterpart during sample preparation and chromatographic separation.[5] However, due to the mass difference, the labeled and unlabeled compounds are distinguishable in the mass spectrometer.[1][2]
This mass difference is the cornerstone of quantitative mass spectrometry. By adding a known quantity of a labeled compound (internal standard) to a sample, one can accurately quantify the corresponding unlabeled analyte in that sample.[3] This method, known as isotope dilution mass spectrometry, corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and precise measurements.[6][7]
Logical Flow of Isotope Dilution Mass Spectrometry
The following diagram illustrates the fundamental workflow of a quantitative analysis using a labeled internal standard.
Caption: Workflow of Isotope Dilution Mass Spectrometry.
Common Labeling Strategies
There are two primary approaches for introducing stable isotopes into molecules: metabolic labeling and chemical labeling.
-
Metabolic Labeling: In this method, living cells are cultured in a medium where one or more essential amino acids are replaced with their heavy isotope-labeled counterparts.[8][9] This results in the in vivo incorporation of the heavy amino acids into all newly synthesized proteins. A prominent example is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[8][10] SILAC is a powerful method for comparative proteomics, allowing for the direct comparison of protein abundance between different cell populations.[11][12]
-
Chemical Labeling: This in vitro technique involves derivatizing proteins or peptides with isotopic tags after extraction from the sample.[10] Reagents such as Isotope-Coded Affinity Tags (ICAT) or isobaric tags like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are used to label specific functional groups (e.g., primary amines).[10][13]
Quantitative Data and Mass Shifts
The choice of isotope and the number of incorporated isotopic atoms determine the mass shift between the labeled and unlabeled compound. This shift must be sufficient to resolve the two species in the mass spectrometer.
Table 1: Common Stable Isotopes and Their Mass Contributions
| Isotope | Natural Abundance (%) | Mass (amu) | Mass Difference (Δm) from Principal Isotope |
| ¹H | 99.985 | 1.0078 | - |
| ²H (D) | 0.015 | 2.0141 | +1.0063 |
| ¹²C | 98.89 | 12.0000 | - |
| ¹³C | 1.11 | 13.0034 | +1.0034 |
| ¹⁴N | 99.64 | 14.0031 | - |
| ¹⁵N | 0.36 | 15.0001 | +0.9970 |
| ¹⁶O | 99.76 | 15.9949 | - |
| ¹⁸O | 0.20 | 17.9992 | +2.0043 |
Data sourced from publicly available isotopic abundance tables.[14]
Table 2: Example Mass Shifts in SILAC Labeling
In SILAC experiments, the mass shift depends on the heavy amino acid used. L-arginine and L-lysine are commonly used for labeling in tryptic digests.
| Labeled Amino Acid | Isotopic Composition | Total Mass Shift (Da) vs. Light |
| "Medium" Arginine | L-Arginine-¹³C₆ | +6.0201 |
| "Heavy" Arginine | L-Arginine-¹³C₆, ¹⁵N₄ | +10.0081 |
| "Medium" Lysine | L-Lysine-²H₄ (D4) | +4.0252 |
| "Heavy" Lysine | L-Lysine-¹³C₆, ¹⁵N₂ | +8.0142 |
Note: The mass shifts allow for multiplexing, where up to three different experimental conditions can be compared in a single MS run.[8]
Experimental Protocol: SILAC for Quantitative Proteomics
This section provides a detailed methodology for a typical SILAC experiment designed for comparative proteomics.
SILAC Experimental Workflow Diagram
Caption: A typical experimental workflow for SILAC-based proteomics.
Methodology Details
-
Adaptation Phase (Cell Culture):
-
Two populations of cells are cultured in specialized SILAC media deficient in specific essential amino acids (e.g., L-arginine and L-lysine).[9]
-
One population is grown in "light" medium containing normal amino acids.[12]
-
The second population is grown in "heavy" medium where the normal amino acids are replaced by their stable isotope-labeled versions (e.g., ¹³C₆-L-Arginine).[12]
-
Cells must be cultured for at least five passages to ensure near-complete incorporation of the labeled amino acids into the proteome.[11]
-
-
Experimental Phase:
-
Once fully labeled, the two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).[12]
-
After treatment, the cells are harvested, and the protein extracts (lysates) are quantified.[8]
-
The "light" and "heavy" lysates are then combined in a 1:1 ratio based on total protein amount.[15] This step is critical as it minimizes experimental variability from downstream processing.[10]
-
-
Sample Processing and MS Analysis:
-
The combined protein mixture is typically separated by SDS-PAGE. Gel bands are excised, and the proteins are subjected to in-gel digestion, commonly with trypsin.[15]
-
The resulting peptide mixture is then analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][15]
-
In the mass spectrometer, peptides from the "light" and "heavy" samples appear as pairs of peaks separated by a specific mass difference corresponding to the labeled amino acid.
-
The relative abundance of a protein in the two samples is determined by comparing the peak intensities or areas of these peptide pairs.[9][12]
-
Applications in Drug Development
Labeled compounds are indispensable tools throughout the drug discovery and development pipeline.[16]
-
Metabolism and Pharmacokinetics (ADME): Labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[16][17] By tracking the labeled drug, researchers can identify and quantify metabolites, providing crucial insights into the drug's fate and potential toxicity.[18]
-
Bioavailability and Bioequivalence Studies: Stable isotope-labeled drugs serve as ideal internal standards for quantitative bioanalysis in plasma or other biological matrices.[16] This is essential for pharmacokinetic (PK) studies that determine a drug's bioavailability.[16]
-
Target Engagement and Biomarker Discovery: Techniques like SILAC can be used to study changes in the proteome upon drug treatment, helping to validate drug targets and discover biomarkers of efficacy or toxicity.[16]
-
Quantitative Bioanalysis: The use of labeled internal standards in LC-MS/MS assays is the gold standard for the quantification of small molecule drugs and their metabolites in complex biological samples, a requirement for regulatory submissions.[16][19][20]
Signaling Pathway Analysis with Labeled Compounds
Stable isotope labeling is particularly powerful for elucidating changes in signaling pathways. For example, quantitative phosphoproteomics using SILAC can reveal how a drug affects protein phosphorylation cascades.[9]
Caption: Using SILAC to quantify drug-induced changes in protein phosphorylation.
By comparing a drug-treated ("heavy" labeled) state to a control ("light" labeled) state, a significant decrease in the phosphorylation of a kinase's substrate can be precisely quantified, confirming the drug's mechanism of action.
References
- 1. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS - Spectro Inlets [spectroinlets.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 5. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 6. fiveable.me [fiveable.me]
- 7. youtube.com [youtube.com]
- 8. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - CZ [thermofisher.com]
- 9. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UWPR [proteomicsresource.washington.edu]
- 11. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uab.edu [uab.edu]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Labeled Compounds for Pharmaceutical Research [pharma-industry-review.com]
- 17. researchgate.net [researchgate.net]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. pharmafocusamerica.com [pharmafocusamerica.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Methodological & Application
Application Note: High-Throughput Analysis of Emtricitabine in Human Plasma Using Emtricitabine-¹⁵N,D₂ as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of emtricitabine in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Emtricitabine-¹⁵N,D₂, is employed. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, chromatography, and ionization.[1][2] This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence studies.[3][4]
Introduction
Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment and prevention of HIV infection.[5] Accurate and precise measurement of emtricitabine concentrations in biological matrices is crucial for optimizing patient dosage and ensuring therapeutic efficacy. LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity, selectivity, and throughput.[3][6][7]
The use of a stable isotope-labeled internal standard, such as Emtricitabine-¹⁵N,D₂, is critical for mitigating matrix effects and other sources of variability inherent in the analysis of complex biological samples.[2] This internal standard has identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing reliable quantification.[1]
Experimental Workflow
The overall experimental workflow for the quantification of emtricitabine using Emtricitabine-¹⁵N,D₂ as an internal standard is depicted below.
Caption: Experimental workflow for emtricitabine quantification.
Materials and Methods
Chemicals and Reagents
-
Emtricitabine reference standard was procured from a reputable supplier.
-
Emtricitabine-¹⁵N,D₂ was also sourced from a certified supplier.[8][9][10]
-
LC-MS grade methanol, acetonitrile, and formic acid were used.
-
Human plasma (with EDTA as anticoagulant) was obtained from a certified biobank.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for analysis.[3][11][12]
Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.[11]
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Collision Energy: Optimized for each transition.
Protocols
1. Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of emtricitabine and Emtricitabine-¹⁵N,D₂ in methanol at a concentration of 1 mg/mL.[14]
-
Prepare working solutions of emtricitabine by serial dilution of the stock solution with 50:50 methanol:water.
-
Spike blank human plasma with the emtricitabine working solutions to create calibration standards and QC samples at various concentrations.
-
Prepare a working solution of the internal standard (Emtricitabine-¹⁵N,D₂) at an appropriate concentration in methanol.
2. Sample Extraction
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Emtricitabine-¹⁵N,D₂ internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Results and Discussion
The developed method demonstrated excellent performance for the quantification of emtricitabine in human plasma. The use of Emtricitabine-¹⁵N,D₂ as an internal standard ensured high accuracy and precision by correcting for any variability during the analytical process.
Linearity and Sensitivity The method was linear over a concentration range of 10 to 2000 ng/mL for emtricitabine. The lower limit of quantification (LLOQ) was established at 10 ng/mL.
| Parameter | Value |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 10 ng/mL |
| Table 1: Linearity and Sensitivity of the LC-MS/MS Method. |
Accuracy and Precision The intra- and inter-day accuracy and precision were evaluated at four different QC levels. The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 10 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Low QC | 30 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 300 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 1200 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Table 2: Intra- and Inter-day Precision and Accuracy.[1] |
Matrix Effect and Recovery The matrix effect was found to be minimal, and the recovery of emtricitabine and the internal standard was consistent across the tested concentration range.
| Analyte | Mean Recovery (%) |
| Emtricitabine | 85.2 |
| Emtricitabine-¹⁵N,D₂ | 87.5 |
| Table 3: Mean Extraction Recovery. |
Mechanism of Action of Emtricitabine
Emtricitabine is a synthetic nucleoside analog of cytidine. It is phosphorylated intracellularly to form emtricitabine 5'-triphosphate. This active metabolite competes with the natural substrate, deoxycytidine 5'-triphosphate, for incorporation into newly synthesized viral DNA by the HIV reverse transcriptase. Incorporation of emtricitabine 5'-triphosphate results in chain termination, thereby inhibiting viral replication.
Caption: Mechanism of action of emtricitabine.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of emtricitabine in human plasma. The use of the stable isotope-labeled internal standard, Emtricitabine-¹⁵N,D₂, is key to achieving the high level of accuracy and precision required for clinical and research applications. This method is well-suited for routine therapeutic drug monitoring and pharmacokinetic studies of emtricitabine.
References
- 1. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Home - Cerilliant [cerilliant.com]
- 3. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for simultaneous determination of tenofovir and emtricitabine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. extranet.who.int [extranet.who.int]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Emtricitabine-d2,15N | CAS No: NA [aquigenbio.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Emtricitabine-15N,D2 - Acanthus Research [acanthusresearch.com]
- 11. Method Development and Validation of Simultaneous Estimation of Emtricitabine and Tenofovir Alafenamide in Bulk and tablet Dosage form using LC-MS/MS - ProQuest [proquest.com]
- 12. ijper.org [ijper.org]
- 13. Microdetermination of emtricitabine in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Emtricitabine in Human Plasma by LC-MS/MS and HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Introduction
Emtricitabine (FTC) is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination with other antiretroviral agents for the treatment of Human Immunodeficiency Virus (HIV) infection.[1] Accurate and reliable quantification of emtricitabine concentrations in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to ensure optimal efficacy and safety.[1][2] This application note provides detailed protocols for the quantification of emtricitabine in human plasma using two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Experimental Protocols
This section details the methodologies for two distinct approaches for quantifying emtricitabine in human plasma.
Method 1: High-Throughput LC-MS/MS Method
This method offers high sensitivity and selectivity, making it suitable for studies requiring low detection limits.
1. Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a widely used technique for sample clean-up and concentration prior to chromatographic analysis.
-
Materials:
-
Human plasma (collected in EDTA tubes)
-
Internal Standard (IS): Lamivudine (LAM) or isotopically labeled Emtricitabine (¹³C, ¹⁵N-FTC)[3][4]
-
Solid Phase Extraction (SPE) Cartridges: Waters Oasis HLB or MCX cartridges are commonly used.[5]
-
Methanol
-
Acetonitrile
-
Ammonium Acetate
-
Formic Acid
-
Water (HPLC grade)
-
-
Procedure:
-
Spike 100-200 µL of human plasma with the internal standard solution.
-
Precondition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute emtricitabine and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Column: A reverse-phase column such as a Hypurity Advance (50 x 2.1 mm, 5µm) or an ACE 5 CN (150 mm × 4.6 mm, 5 μm) is suitable.[5]
-
Mobile Phase: A common mobile phase consists of a mixture of 5 mM ammonium acetate and acetonitrile (30:70 v/v) or methanol and 0.2% formic acid in water (85:15, v/v).[5]
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
Mass Spectrometry:
Method 2: HPLC-UV Method
This method is a cost-effective alternative to LC-MS/MS and is suitable for studies where high sensitivity is not a primary requirement.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a simpler and faster sample preparation technique compared to SPE.[7]
-
Materials:
-
Human plasma (collected in EDTA tubes)
-
Internal Standard (IS): Stavudine
-
Perchloric Acid or Acetonitrile
-
Water (HPLC grade)
-
-
Procedure:
-
To 500 µL of plasma, add 50 µL of the internal standard solution and vortex for 1 minute.[7]
-
Add 200 µL of perchloric acid to precipitate plasma proteins and vortex again.[7]
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes in a refrigerated centrifuge.[7]
-
Transfer the supernatant to an autosampler vial for HPLC analysis.[7]
-
2. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Conditions
-
Chromatographic Column: A Hypersil C18 column (250 mm × 4.0 mm, 5 µm particle size) is a suitable choice.[7]
-
Mobile Phase: A mixture of sodium dihydrogen orthophosphate buffer (pH 6.9) and methanol (96:4 v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.[7]
-
UV Detection Wavelength: 280 nm for Emtricitabine and 265 nm for Stavudine (IS).[7]
Data Presentation
The following tables summarize the quantitative data from various published methods for the determination of emtricitabine in human plasma.
Table 1: LC-MS/MS Method Parameters and Performance
| Parameter | Method A | Method B | Method C | Method D |
| Sample Prep | SPE (Oasis HLB)[5] | SPE (Oasis MCX) | SPE (96-well plate) | Protein Precipitation |
| LC Column | Hypurity Advance (50x2.1mm, 5µ)[5] | ACE 5 CN (150x4.6mm, 5µ) | Inertsil ODS (100x4.6mm, 5µ) | Zorbax XDB C18 (50x2.1mm, 5µ)[6] |
| Linearity Range | 50.07 - 5006.59 ng/mL[5] | 25 - 2500 ng/mL[3] | 5.02 - 5023.73 ng/mL | 2 - 500 ng/mL[6] |
| Accuracy (%) | Not Reported | Within ±15% | 98.9 - 106.0% | Reproducible |
| Precision (%CV) | Not Reported | Inter-run: ≤15.6%[3] | Inter-batch: ≤9.2% | Not Reported |
| Recovery (%) | High Efficiency | 68.5%[3] | 60.7 - 65.9% | Reproducible |
| LOQ (ng/mL) | 50.07[5] | 25[3] | 5.024 | 2[6] |
Table 2: HPLC-UV Method Parameters and Performance
| Parameter | Method E | Method F |
| Sample Prep | Protein Precipitation[7] | SPE (BOND ELUT-C18)[8] |
| LC Column | Hypersil C18 (250x4.0mm, 5µ)[7] | Atlantis dC18[8] |
| Linearity Range | 200.1 - 4196 ng/mL[7] | 10 - 10,000 ng/mL[8] |
| Accuracy (%) | 95.8 - 108.0%[7] | 98 - 105%[8] |
| Precision (%CV) | Within-batch: 1.5 - 2.7%[7] | Within-day: 1.7 - 3.7%[8] |
| Recovery (%) | Not Reported | 100%[8] |
| LOQ (ng/mL) | 200.1[7] | 10[8] |
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Workflow for Emtricitabine quantification by LC-MS/MS.
Caption: Workflow for Emtricitabine quantification by HPLC-UV.
Conclusion
Both LC-MS/MS and HPLC-UV are robust and reliable methods for the quantification of emtricitabine in human plasma. The choice of method will depend on the specific requirements of the study, such as the need for high sensitivity, sample throughput, and available instrumentation. The detailed protocols and compiled data in this application note provide a valuable resource for researchers and scientists involved in the development and analysis of emtricitabine.
References
- 1. Pharmacokinetics and Safety of Single Oral Doses of Emtricitabine in Human Immunodeficiency Virus-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 3. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for simultaneous determination of tenofovir and emtricitabine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
- 7. omicsonline.org [omicsonline.org]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Bioanalytical Method for Emtricitabine in Human Plasma using a Stable Isotope Labeled Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of Emtricitabine (FTC), a nucleoside reverse transcriptase inhibitor used in the treatment of HIV, in human plasma. The method utilizes a stable isotope-labeled internal standard (SIL-IS), Emtricitabine-¹³C¹⁵N₂, for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Sample preparation is streamlined using a protein precipitation technique, enabling high-throughput analysis. The method has been validated according to regulatory guidelines and is suitable for pharmacokinetic and bioequivalence studies.
Introduction
Emtricitabine is a cornerstone of combination antiretroviral therapy.[1] Accurate measurement of its concentration in biological matrices is crucial for drug development and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[2][3] This note provides a detailed protocol for a validated method that is both rapid and reliable.
Experimental
Materials and Reagents
-
Emtricitabine (FTC) reference standard
-
Acetonitrile (HPLC grade)[6]
-
Formic acid (LC-MS grade)[6]
-
Water (Ultrapure)
-
Human plasma (EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[7]
Chromatographic Conditions
A summary of the liquid chromatography conditions is presented in Table 1.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Synergi Polar-RP, 2.0 x 150 mm, 4 µm[4][5] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile[6] |
| Gradient | Isocratic: 3% Acetonitrile / 97% (0.1% Formic Acid in Water)[4][5] |
| Flow Rate | 200 µL/min[4][5] |
| Injection Volume | 10 µL[6] |
| Column Temperature | Ambient (22-25°C)[4] |
| Run Time | Approximately 3 minutes[8] |
Mass Spectrometric Conditions
The mass spectrometer was operated in positive ion mode using multiple reaction monitoring (MRM). The optimized parameters are detailed in Table 2.
Table 2: Mass Spectrometry Parameters
| Parameter | Emtricitabine (FTC) | Emtricitabine-¹³C¹⁵N₂ (Iso-FTC) |
| Ionization Mode | ESI Positive[4][7] | ESI Positive[4] |
| Precursor Ion (m/z) | 248.1[4][9] | 251.1[4][9] |
| Product Ion (m/z) | 130.0[4][9] | 133.0[4][9] |
| Spray Voltage | 3200 V[4] | 3200 V[4] |
| Capillary Temp. | 300°C[4] | 300°C[4] |
Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Emtricitabine and Emtricitabine-¹³C¹⁵N₂ in methanol to obtain individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Emtricitabine stock solution with 50:50 methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Emtricitabine-¹³C¹⁵N₂ stock solution with 50:50 methanol:water.
-
Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL Emtricitabine-¹³C¹⁵N₂) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[6]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
References
- 1. Quantitative Analysis of Emtricitabine in Dosage Forms Using Green RP-HPTLC and Routine NP-HPTLC Methods—A Contrast of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bio-analytical Method Development and Validation for Simultaneous Determination of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate in Human Plasma by LC-MS/MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Emtricitabine-¹⁵N,D₂ in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination therapies for the treatment and prevention of HIV-1 infection. Accurate characterization of its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Stable isotope-labeled compounds, such as Emtricitabine-¹⁵N,D₂, are invaluable tools in pharmacokinetic studies, primarily serving as ideal internal standards for bioanalytical quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed overview of the use of Emtricitabine-¹⁵N,D₂ in pharmacokinetic research, including experimental protocols and data presentation.
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis because they exhibit nearly identical chemical and physical properties to the analyte of interest.[1] This ensures that any variability during sample preparation, such as extraction efficiency and matrix effects, is mirrored by the internal standard, leading to highly accurate and precise quantification of the drug in biological matrices.
Application: Bioanalytical Internal Standard for Pharmacokinetic Studies
The primary application of Emtricitabine-¹⁵N,D₂ is as an internal standard for the accurate quantification of emtricitabine in biological samples (e.g., plasma, tissue) using LC-MS/MS. This is essential for various pharmacokinetic studies, including:
-
Bioequivalence studies: To compare the rate and extent of absorption of a generic drug product to the reference listed drug.
-
Drug-drug interaction studies: To assess the effect of co-administered drugs on the pharmacokinetics of emtricitabine.
-
Pharmacokinetic studies in special populations: To evaluate the pharmacokinetics of emtricitabine in populations such as pregnant women, children, and patients with renal or hepatic impairment.[2][3]
-
Therapeutic drug monitoring: To ensure that drug concentrations are within the therapeutic range.
Pharmacokinetic Parameters of Emtricitabine
Accurate quantification using Emtricitabine-¹⁵N,D₂ as an internal standard allows for the precise determination of key pharmacokinetic parameters of emtricitabine. The following table summarizes typical pharmacokinetic parameters for a single 200 mg oral dose of emtricitabine in healthy volunteers.
| Parameter | Value | Unit | Reference |
| Cmax (Maximum Plasma Concentration) | 1,830.31 - 1,891.22 | ng/mL | [4] |
| AUC₀-t (Area Under the Curve) | 10,283.07 - 10,518.76 | ng·h/mL | [4] |
| AUC₀-∞ (Area Under the Curve to Infinity) | 10,615.14 - 10,804.12 | ng·h/mL | [4] |
| Tmax (Time to Cmax) | 0.5 - 3.0 | hours | [5] |
| t₁/₂ (Elimination Half-life) | ~10 | hours | [5] |
Experimental Protocols
Bioanalytical Method for Emtricitabine Quantification in Human Plasma using LC-MS/MS
This protocol describes a general method for the quantification of emtricitabine in human plasma using Emtricitabine-¹⁵N,D₂ as an internal standard.
a. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Emtricitabine-¹⁵N,D₂ in methanol).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Mass Spectrometer | Sciex API 4000 or equivalent triple quadrupole |
| Column | Zorbax XDB C18, 2.1 x 50 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Formic acid in water (70:30 v/v) |
| Flow Rate | 0.15 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Emtricitabine | 248.3 → 130.03 |
| Emtricitabine-¹⁵N,D₂ (IS) | 251.0 → 133.0 |
c. Calibration and Quality Control
-
Prepare calibration standards by spiking blank plasma with known concentrations of emtricitabine.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.
-
Process calibration standards and QC samples alongside the study samples.
Pharmacokinetic Study Design (Example: Single-Dose Bioavailability Study)
-
Subjects: Recruit healthy adult volunteers.
-
Study Design: A single-dose, open-label, two-period crossover study.
-
Treatment: Administer a single oral dose of emtricitabine (e.g., 200 mg tablet).
-
Blood Sampling: Collect blood samples into K₂EDTA tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours).
-
Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze plasma samples for emtricitabine concentrations using the validated LC-MS/MS method with Emtricitabine-¹⁵N,D₂ as the internal standard.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) from the plasma concentration-time data using appropriate software.
Visualizations
Caption: Workflow of a typical pharmacokinetic study.
Caption: Simplified metabolic pathway of emtricitabine.
Conclusion
Emtricitabine-¹⁵N,D₂ is an essential tool for the accurate and precise quantification of emtricitabine in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is critical for the reliable determination of pharmacokinetic parameters in various clinical and research settings. The protocols and data presented in these application notes provide a framework for researchers to design and conduct robust pharmacokinetic studies of emtricitabine.
References
- 1. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Safety of Single Oral Doses of Emtricitabine in Human Immunodeficiency Virus-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the pharmacokinetics, safety, and efficacy of bictegravir/emtricitabine/tenofovir alafenamide in virologically suppressed pregnant women with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative bioavailability of two tablet formulations of emtricitabine/tenofovir in healthy, fasting volunteers: a single-dose, randomized-sequence, open-label crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. extranet.who.int [extranet.who.int]
Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Emtricitabine and Tenofovir in Human Plasma
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of two key antiretroviral drugs, Emtricitabine (FTC) and Tenofovir (TFV), in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This assay is suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments, offering high throughput and reliable quantification.
Introduction
Emtricitabine and Tenofovir are nucleoside and nucleotide reverse transcriptase inhibitors, respectively, that form the backbone of many highly active antiretroviral therapy (HAART) regimens for the treatment and prevention of HIV infection. The combination is available in a fixed-dose tablet (Truvada®). Monitoring the plasma concentrations of these drugs is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing potential toxicities. This LC-MS/MS method provides a selective, sensitive, and rapid analytical solution for the simultaneous quantification of Emtricitabine and Tenofovir in human plasma.
Experimental
Materials and Reagents
-
Emtricitabine and Tenofovir reference standards
-
Stable isotope-labeled internal standards (IS): Emtricitabine-¹³C,¹⁵N₂ (Iso-FTC) and Tenofovir-¹³C₅-adenine (Iso-TFV)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid and acetic acid
-
Human plasma (K₂EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
A protein precipitation method was employed for plasma sample preparation. To 250 µL of plasma, internal standard solution was added, followed by protein precipitation with trifluoroacetic acid.[1] The samples were vortexed and then centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant was directly injected into the LC-MS/MS system.
Chromatographic Conditions
The chromatographic separation was achieved on a Synergi Polar-RP reversed-phase analytical column (2.0 x 150 mm).[1] An isocratic mobile phase consisting of 3% acetonitrile and 1% acetic acid in deionized water was used at a flow rate of 200 µL/min.[1] The total run time was 11 minutes.[1]
Mass Spectrometry Conditions
The mass spectrometer was operated in the positive ion electrospray mode. The precursor-to-product ion transitions for the analytes and their internal standards were monitored using Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the LC-MS/MS method for the simultaneous analysis of Emtricitabine and Tenofovir.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Emtricitabine (FTC) | 248.20 | 130.20 | 11 |
| Iso-FTC | 251.00 | 133.00 | 11 |
| Tenofovir (TFV) | 288.10 | 176.10 | 28 |
| Iso-TFV | 293.00 | 181.00 | 28 |
Data sourced from multiple studies, specific collision energies may vary between instruments.[1][2]
Table 2: Chromatographic and Method Performance
| Parameter | Emtricitabine (FTC) | Tenofovir (TFV) |
| Linearity Range | 10 - 1500 ng/mL | 10 - 1500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 10 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Recovery | 68.5% | 84.3% |
Quantitative data represents a compilation from various validated methods. Specific values can differ based on the exact protocol and instrumentation.[1][2][3]
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Emtricitabine and Tenofovir.
Protocols
1. Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of Emtricitabine and Tenofovir at a concentration of 1 mg/mL in an appropriate solvent (e.g., water for Tenofovir, 50:50 methanol/water for Emtricitabine).[1]
-
Prepare a combined working standard solution by diluting the stock solutions with 50:50 methanol/water.
-
Prepare internal standard stock solutions of Iso-FTC and Iso-TFV at 1 mg/mL and a combined working internal standard solution.
2. Preparation of Calibration Standards and Quality Controls
-
Prepare calibration standards by spiking appropriate amounts of the combined working standard solution into blank human plasma to achieve a concentration range of 10 ng/mL to 1500 ng/mL for both analytes.[1]
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 30, 300, and 1200 ng/mL) in the same manner as the calibration standards, using a separate stock solution.[1]
3. Plasma Sample Preparation Protocol
-
Aliquot 250 µL of plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add a specified volume of the working internal standard solution.
-
Add trifluoroacetic acid to precipitate the plasma proteins.[1]
-
Vortex the tubes for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis Protocol
-
Set up the HPLC system with a Synergi Polar-RP column and the mobile phase (3% acetonitrile/1% acetic acid in water) at a flow rate of 200 µL/min.[1]
-
Configure the mass spectrometer to operate in positive electrospray ionization mode and set up the MRM transitions as specified in Table 1.
-
Inject 10 µL of the prepared sample supernatant into the LC-MS/MS system.[1]
-
Acquire data for the specified run time (e.g., 11 minutes).[1]
5. Data Processing and Quantification
-
Integrate the chromatographic peaks for Emtricitabine, Tenofovir, and their respective internal standards.
-
Calculate the peak area ratios of the analyte to its internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression.
-
Determine the concentrations of the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the simultaneous quantification of Emtricitabine and Tenofovir in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for routine therapeutic drug monitoring and clinical research applications. The method demonstrates excellent sensitivity, accuracy, and precision, meeting the requirements for bioanalytical method validation.
References
- 1. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for simultaneous determination of tenofovir and emtricitabine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Quantifying Intracellular Emtricitabine Triphosphate with a Labeled Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Emtricitabine (FTC) is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment and prophylaxis of HIV infection.[1][2] As a prodrug, emtricitabine requires intracellular phosphorylation to its active metabolite, emtricitabine triphosphate (FTC-TP), which acts as a competitive inhibitor of the HIV-1 reverse transcriptase.[3][4] The quantification of intracellular FTC-TP levels is crucial for understanding its pharmacokinetics, assessing treatment adherence, and evaluating the efficacy of antiretroviral therapy.[5][6] This application note provides a detailed protocol for the quantification of intracellular FTC-TP in peripheral blood mononuclear cells (PBMCs) and dried blood spots (DBS) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a stable isotope-labeled internal standard.
Metabolic Pathway of Emtricitabine
Emtricitabine is a synthetic nucleoside analog of cytidine.[3] Upon entering the cell, it undergoes sequential phosphorylation by host cellular kinases to form emtricitabine monophosphate (FTC-MP), diphosphate (FTC-DP), and finally the active triphosphate (FTC-TP). FTC-TP competes with the natural substrate, deoxycytidine 5'-triphosphate (dCTP), for incorporation into newly synthesized viral DNA by the HIV reverse transcriptase. The incorporation of FTC-TP leads to chain termination, thus inhibiting viral replication.[4]
Experimental Protocols
This section details the protocols for sample preparation from both peripheral blood mononuclear cells (PBMCs) and dried blood spots (DBS), followed by the LC-MS/MS analysis for the quantification of FTC-TP.
Sample Preparation
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Counting: Resuspend the isolated PBMCs in an appropriate buffer and determine the cell count using a hemocytometer or an automated cell counter.
-
Cell Lysis:
-
Pellet a known number of cells (e.g., 1 x 106 cells) by centrifugation.
-
Add 500 µL of a cold 70:30 methanol:water solution to the cell pellet to lyse the cells and precipitate proteins.[7]
-
Vortex thoroughly to ensure complete lysis.
-
Add the stable isotope-labeled internal standard (e.g., 13C5-FTC-TP) to the lysate.
-
Incubate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
-
-
DBS Punching: From a dried blood spot card, punch a 3 mm disc into a clean microcentrifuge tube.[5][7]
-
Extraction:
-
To the tube containing the DBS punch, add 25 µL of 50% methanol.[8]
-
Add 400 µL of the internal standard solution (stable isotope-labeled FTC-TP in an appropriate solvent).[8]
-
Vortex the sample and incubate at room temperature with shaking for 1 hour to extract the analytes.
-
Centrifuge the sample to pellet the paper disc and any precipitated material.
-
Transfer the supernatant to a clean tube for further processing or direct injection.
-
Solid Phase Extraction (SPE) - Optional Cleanup Step
For cleaner samples and to concentrate the analyte, a solid-phase extraction step can be employed.
-
SPE Cartridge Conditioning: Condition an anion-exchange SPE cartridge with methanol followed by water.
-
Sample Loading: Load the supernatant from the cell lysate or DBS extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water and a low concentration salt solution (e.g., 20 mM KCl) to remove unbound impurities.
-
Elution: Elute the triphosphates using a higher concentration salt solution (e.g., 400 mM KCl).[9]
-
Post-Elution Processing: The eluted fraction containing FTC-TP may require further processing, such as enzymatic digestion to the parent nucleoside (FTC) for analysis by HPLC-UV, or it can be directly analyzed by a sufficiently sensitive LC-MS/MS system.[9]
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A suitable column for separating nucleotides, such as a Thermo Biobasic AX 5µm column or an Atlantis Premier BEH C18 AX Column (50 mm × 2.1 mm, 1.7 µm), should be used.[5][8]
-
Mobile Phase: Employ a gradient elution with a mobile phase system appropriate for anion exchange or reversed-phase chromatography of polar compounds. A common mobile phase consists of an aqueous component with a buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.[8]
-
Injection Volume: Inject 5-10 µL of the prepared sample.[8]
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in the positive ion mode.[5]
-
Detection: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both FTC-TP and the stable isotope-labeled internal standard.
-
Experimental Workflow Diagram
Quantitative Data
The performance of the analytical method should be thoroughly validated. The following tables summarize typical validation parameters and reported intracellular concentrations from published studies.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 100 - 25,000 fmol/sample | [5] |
| 0.05 - 12.5 ng/punch (for DBS) | [8] | |
| **Correlation Coefficient (R²) ** | > 0.996 | [5] |
| Inter-assay Precision (%CV) | ≤ 9.8% | [5] |
| 2.48 - 14.08% | [10] | |
| Inter-assay Accuracy (%Bias) | ± 3.0% | [5] |
| 91.63 - 109.18% | [10] | |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL (for parent drug in DBS) | [11] |
| 0.5 ng/mL (for diphosphate in whole blood) | [10] | |
| Recovery | 95.0 - 108.1% | [9] |
Table 2: Reported Intracellular FTC-TP Concentrations
| Sample Matrix | Population | Intracellular FTC-TP Concentration | Reference |
| PBMCs | HIV-infected patients | 8.0 - 123.0 pmol (1-12h post-dose) | [9] |
| Dried Blood Spots (DBS) | Individuals on PrEP | ~2,000 - 3,000 fmol/punch | [12] |
Conclusion
The LC-MS/MS method described, utilizing a stable isotope-labeled internal standard, provides a robust, sensitive, and specific approach for the quantification of intracellular emtricitabine triphosphate. This methodology is applicable to both PBMCs and the more convenient DBS matrix, making it a valuable tool for clinical and research settings to monitor adherence and study the intracellular pharmacology of emtricitabine. Proper method validation is essential to ensure accurate and reliable results.
References
- 1. Emtricitabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Emtricitabine/tenofovir disoproxil fumarate | aidsmap [aidsmap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. research-reels.com [research-reels.com]
- 5. Validation of an LC-MS/MS assay to simultaneously monitor the intracellular active metabolites of tenofovir, emtricitabine, and lamivudine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of an intracellular assay for determination of tenofovir-diphosphate and emtricitabine-triphosphate from erythrocytes using dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of intracellular tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of Intracellular Triphosphate of Emtricitabine in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Standard Operating Procedure for Emtricitabine Bioanalysis
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Emtricitabine (FTC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV-1 infection.[1] Accurate and precise quantification of emtricitabine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a detailed standard operating procedure (SOP) for the bioanalysis of emtricitabine in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a powerful analytical technique known for its superior specificity and sensitivity.[2]
2. Principle
This method quantifies emtricitabine in human plasma through a process of sample preparation, chromatographic separation, and mass spectrometric detection. Plasma samples are first treated to remove proteins and other interfering substances. The extracted emtricitabine is then separated from other components using high-performance liquid chromatography (HPLC) and subsequently ionized and detected by a tandem mass spectrometer. Quantification is achieved by comparing the response of emtricitabine in the sample to that of a known concentration of an internal standard.
3. Materials and Reagents
-
Emtricitabine reference standard (≥99% purity)
-
Internal Standard (IS), e.g., Lamivudine or Clonazepam[2]
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX) or protein precipitation reagents (e.g., trichloroacetic acid, perchloric acid)[2]
4. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., Chromolith Speedrod RP18 or Kromasil C18)[2][3]
-
Centrifuge
-
Vortex mixer
-
Pipettes and other standard laboratory equipment
5. Experimental Protocols
5.1. Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of emtricitabine reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the appropriate solvent to create calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Stock and Working Solutions: Prepare a stock solution of the internal standard (e.g., 1 mg/mL) and a working solution at a fixed concentration.
5.2. Sample Preparation
Two common methods for sample preparation are Solid Phase Extraction (SPE) and Protein Precipitation.
5.2.1. Solid Phase Extraction (SPE) Protocol
-
Conditioning: Condition the SPE cartridges (e.g., Oasis MCX) with methanol followed by deionized water.
-
Loading: Load a specific volume of the plasma sample (e.g., 100 µL) onto the conditioned cartridge.
-
Washing: Wash the cartridge with a mild solvent to remove interfering substances.
-
Elution: Elute emtricitabine and the internal standard from the cartridge using an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
5.2.2. Protein Precipitation Protocol
-
To a specific volume of plasma sample (e.g., 100 µL), add the internal standard working solution.
-
Add a protein precipitating agent (e.g., acetonitrile or trichloroacetic acid) in a specific ratio (e.g., 3:1 v/v).
-
Vortex the mixture for a set time (e.g., 1 minute).
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.
5.3. LC-MS/MS Analysis
The following table summarizes typical LC-MS/MS conditions for emtricitabine bioanalysis.
| Parameter | Condition |
| Chromatography | |
| HPLC Column | Chromolith Speedrod RP18 or Kromasil C18 (150 x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase | Acetonitrile and 0.1% Formic acid in water (gradient or isocratic elution)[4] |
| Flow Rate | 0.15 - 1.0 mL/min[4] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Monitored Transition (MRM) | Emtricitabine: m/z 248.1 > 130.1[2] |
| Internal Standard (Lamivudine): m/z 230.1 > 112.0[3] | |
| Dwell Time | ~200 ms |
| Collision Energy | Optimized for the specific instrument |
| Gas Temperatures and Flow Rates | Optimized for the specific instrument |
6. Data Presentation: Method Validation Parameters
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical validation parameters for an emtricitabine bioanalytical method.
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | 5.050 - 2521.999 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20% | 5.050 ng/mL[2] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 0.42% to 2.12%[5] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 0.89% to 2.38%[5] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within acceptable limits across QC levels |
| Recovery | Consistent and reproducible | Mean recoveries are reproducible[4] |
| Matrix Effect | Within acceptable limits | Minimal matrix effects observed[5] |
| Stability | Stable under various storage and handling conditions | Stable for 6 hours at ambient temperature and for 11 days refrigerated[2] |
7. Mandatory Visualizations
7.1. Emtricitabine Bioanalysis Workflow
Caption: Workflow for Emtricitabine Bioanalysis.
7.2. Emtricitabine Metabolic Pathway
Emtricitabine is primarily excreted unchanged in the urine.[6] A smaller portion of the dose is metabolized.
References
- 1. Population Pharmacokinetics of Emtricitabine in HIV-1-Infected Adult Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Microdetermination of emtricitabine in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
Preparation of Emtricitabine-15N,D2 Stock Solutions: An Application Note and Protocol
Introduction
Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV infection. For quantitative bioanalytical studies, such as those employing liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are crucial for achieving accurate and precise results. Emtricitabine-15N,D2 is a stable isotope-labeled analog of Emtricitabine, serving as an ideal internal standard for its quantification in various biological matrices. This document provides a detailed protocol for the preparation of stock solutions of this compound, intended for use by researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and for the preparation of accurate stock solutions.
| Property | Value | Reference |
| Molecular Formula | C₈H₈D₂FN₂¹⁵NO₃S | [1] |
| Molecular Weight | 250.25 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Solubility | DMSO: ≥ 100 mg/mL | [3] |
| Chloroform: Slightly soluble | [4] | |
| Storage (Solid) | 2-8°C | [2] |
| Storage (Stock Solution) | -20°C or -80°C |
Experimental Protocol: Preparation of Stock Solutions
This protocol outlines the steps for preparing a primary stock solution and subsequent working solutions of this compound.
3.1. Materials and Equipment
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Amber glass vials or polypropylene cryovials for storage
3.2. Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
3.3. Preparation of Primary Stock Solution (1 mg/mL)
-
Equilibration: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount (e.g., 10 mg) of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder to a Class A volumetric flask. Add a small amount of DMSO to dissolve the solid completely. Vortex gently to ensure full dissolution.
-
Volume Adjustment: Once dissolved, add DMSO to the volumetric flask to reach the final desired volume (e.g., for 10 mg of powder, add DMSO to the 10 mL mark to achieve a 1 mg/mL concentration).
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Aliquoting and Storage: Aliquot the primary stock solution into smaller, clearly labeled amber glass vials or polypropylene cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
3.4. Preparation of Working Solutions
Working solutions are prepared by serially diluting the primary stock solution with an appropriate solvent, typically the same solvent used for the analytical mobile phase (e.g., a mixture of methanol and water). The final concentration of the working internal standard solution will depend on the specific requirements of the LC-MS/MS assay. A common concentration for the internal standard in the final sample is in the range of 10-100 ng/mL.[5][6]
Example Dilution Series:
-
Intermediate Stock (10 µg/mL): Dilute 100 µL of the 1 mg/mL primary stock solution with 9.9 mL of the desired diluent.
-
Working Stock (100 ng/mL): Dilute 100 µL of the 10 µg/mL intermediate stock solution with 9.9 mL of the desired diluent.
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound stock solutions.
Caption: Workflow for the preparation of this compound stock solutions.
Application in Quantitative Analysis
This compound is primarily used as an internal standard in LC-MS/MS methods for the quantification of Emtricitabine in biological samples such as plasma.[5][6] The stable isotope-labeled internal standard co-elutes with the unlabeled analyte and experiences similar ionization and matrix effects, allowing for accurate correction of analytical variability. This leads to improved precision and accuracy in the quantification of the drug, which is essential for pharmacokinetic and therapeutic drug monitoring studies.
Conclusion
The protocol described in this application note provides a detailed and reliable method for the preparation of this compound stock solutions. Adherence to these guidelines will ensure the accuracy and consistency of stock solutions, which is a critical first step for the development and validation of robust bioanalytical methods for the quantification of Emtricitabine.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Emtricitabine | C8H10FN3O3S | CID 60877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to minimize matrix effects in Emtricitabine LC-MS/MS assays
Welcome to the technical support center for Emtricitabine (FTC) LC-MS/MS assays. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects and ensure robust, accurate, and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern for Emtricitabine LC-MS/MS assays?
A: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components present in the sample matrix.[1][2][3] In the analysis of Emtricitabine in biological fluids like plasma or serum, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer source.[1][2] This interference can lead to inaccurate quantification, poor reproducibility, and compromised assay sensitivity, making the assessment and mitigation of matrix effects a critical part of method development and validation.[1][4]
Q2: What are the primary sources of matrix effects in plasma or serum samples when analyzing Emtricitabine?
A: The most common sources of matrix effects in plasma and serum are:
-
Phospholipids: These are abundant in biological membranes and are notoriously problematic, often causing significant ion suppression.
-
Salts and Endogenous Metabolites: High concentrations of salts or other small molecules can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source.[1]
-
Proteins: Although most proteins are removed during sample preparation, residual amounts can still cause interference.
-
Anticoagulants and Additives: Agents used during sample collection, such as EDTA, heparin, or citrate, can also contribute to matrix effects.[1]
Q3: How can I qualitatively and quantitatively assess the matrix effect in my assay?
A: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5] A solution of Emtricitabine is continuously infused into the MS detector post-column while a blank, extracted matrix sample is injected. Dips or rises in the baseline signal indicate the retention times where matrix components are causing interference.[6]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" approach for quantifying matrix effects.[1] The response of Emtricitabine spiked into a blank, extracted matrix is compared to the response of the analyte in a neat (pure) solvent at the same concentration. The ratio of these responses is called the Matrix Factor (MF).[1][7]
-
Matrix Factor (MF) < 1: Indicates ion suppression.
-
Matrix Factor (MF) > 1: Indicates ion enhancement.
-
IS-Normalized MF: The MF of the analyte is divided by the MF of the internal standard. A value close to 1 indicates that the internal standard effectively compensates for the matrix effect.[2]
-
Q4: What is the most effective strategy for compensating for matrix effects?
A: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the most effective way to compensate for matrix effects.[2][8][9] A SIL-IS, such as ¹³C,¹⁵N₂-Emtricitabine, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[2][8][9][10] This ensures that the analyte-to-internal standard peak area ratio remains constant, providing accurate quantification even when matrix effects are present.
Troubleshooting Guide: Minimizing Matrix Effects
This section provides detailed solutions to common problems encountered during Emtricitabine analysis.
Problem: Significant Ion Suppression or Enhancement is Observed
Even with a SIL-IS, it is best practice to minimize matrix effects to improve assay robustness and sensitivity.
Solution 1: Optimize the Sample Preparation Protocol
The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte.
Comparison of Common Sample Preparation Techniques for Emtricitabine
| Technique | Principle | Advantages | Disadvantages | Typical Matrix Effect Reduction |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated with an organic solvent (e.g., acetonitrile, methanol). | Simple, fast, and inexpensive. | Non-selective; phospholipids and other small molecules remain in the supernatant, often leading to significant matrix effects.[11] | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Emtricitabine is partitioned into an immiscible organic solvent, leaving polar interferences (salts) in the aqueous layer. | Can provide cleaner extracts than PPT. | Can be labor-intensive, may have lower analyte recovery, and is less effective at removing phospholipids.[11] | Moderate |
| Solid-Phase Extraction (SPE) | Chromatographic separation where Emtricitabine is retained on a solid sorbent while interferences are washed away. | Highly selective, providing the cleanest extracts and the best reduction in matrix effects.[11][12][13] | More complex, time-consuming, and expensive than PPT or LLE. | High |
Solution 2: Refine Chromatographic Conditions
Proper chromatographic separation is key to moving the Emtricitabine peak away from regions of ion suppression.
-
Increase Chromatographic Resolution: Use a high-efficiency column (e.g., sub-2 µm particles) and optimize the mobile phase gradient to separate Emtricitabine from early-eluting phospholipids.
-
Employ a Divert Valve: Program the divert valve to send the highly polar, unretained components from the initial part of the run to waste instead of the MS source. This prevents contamination and reduces matrix effects.[5]
-
Consider HILIC or Mixed-Mode Chromatography: Since Emtricitabine is a polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns can provide better retention and separation from non-polar matrix components like lipids.[11]
Example LC-MS/MS Parameters for Emtricitabine Analysis
| Parameter | Setting |
| LC Column | Reversed-Phase C18 or Polar-RP, 2.1 x 50 mm, <3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 2-5% B, ramp to 95% B, hold, and re-equilibrate |
| Injection Volume | 2-10 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Emtricitabine) | m/z 248.1 → 130.1[8][9][13] |
| MRM Transition (¹³C,¹⁵N₂-FTC IS) | m/z 251.1 → 133.1[8][9] |
Solution 3: Modify Mass Spectrometer Settings
-
Optimize Source Parameters: Adjust the ion source temperature, gas flows (nebulizer, heater), and voltages to find conditions that maximize the Emtricitabine signal relative to the background noise.
-
Consider a Different Ionization Source: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects, especially for less polar compounds. However, ESI is typically more suitable for a polar molecule like Emtricitabine.[14]
Problem: Poor Reproducibility Across Different Plasma Lots
Solution: Evaluate Lot-to-Lot Variability
The composition of biological matrices can vary between individuals or lots.
-
Conduct the Matrix Factor Experiment: Perform the quantitative post-extraction spike experiment using at least six different lots of blank plasma.
-
Assess the Coefficient of Variation (CV%): According to regulatory guidelines, the CV% of the IS-normalized matrix factors across the different lots should be ≤15%. If the variability is high, it indicates that the current method is not sufficiently robust to handle inter-subject differences.
-
Refine the Method: If lot-to-lot variability is high, a more rigorous sample cleanup method (such as SPE) is strongly recommended to remove the source of the variability.
Experimental Protocols & Visual Workflows
Protocol: Quantitative Assessment of Matrix Factor
This protocol describes the post-extraction spike method to calculate the matrix factor.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Emtricitabine and its SIL-IS into the final reconstitution solvent at a specific concentration (e.g., a low and high QC level).
-
Set B (Pre-Spiked Matrix): Spike Emtricitabine and SIL-IS into blank plasma before extraction. Process these samples through the entire sample preparation procedure.
-
Set C (Post-Spiked Matrix): Process blank plasma through the sample preparation procedure. Spike Emtricitabine and SIL-IS into the final extracted sample.[10]
-
-
Analyze all Samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set C) / (Peak Area in Set A)
-
Recovery (%) = (Peak Area in Set B) / (Peak Area in Set C) * 100
-
IS-Normalized MF = MF of Emtricitabine / MF of SIL-IS
-
Protocol: Solid-Phase Extraction (SPE) for Emtricitabine
This protocol is an example using a mixed-mode cation exchange cartridge.
-
Condition Cartridge: Wash the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Dilute 100 µL of plasma with 200 µL of 2% phosphoric acid and load it onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol to remove interferences.
-
Elute: Elute Emtricitabine with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Visual Workflows
Caption: Workflow for identifying and minimizing matrix effects.
Caption: Decision tree for troubleshooting matrix effect issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for simultaneous determination of tenofovir and emtricitabine in human plasma and its application to a bioequivalence study [pubmed.ncbi.nlm.nih.gov]
- 14. providiongroup.com [providiongroup.com]
Optimizing mass spectrometry parameters for Emtricitabine-15N,D2 detection
Welcome to the technical support center for optimizing mass spectrometry parameters for Emtricitabine-15N,D2 detection. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary use in mass spectrometry? A1: this compound is a stable isotope-labeled version of Emtricitabine, a nucleoside reverse transcriptase inhibitor used to treat HIV.[1] In mass spectrometry, it serves as an ideal internal standard (IS) for the accurate quantification of Emtricitabine in biological matrices like plasma.[1][2] Using a stable isotope-labeled IS is crucial because its chemical and chromatographic properties are nearly identical to the unlabeled analyte, which helps to correct for variations in sample preparation and instrument response.[2]
Q2: What are the typical mass-to-charge ratio (m/z) transitions for Multiple Reaction Monitoring (MRM) of Emtricitabine and its labeled internal standard, this compound? A2: For quantitative analysis using tandem mass spectrometry, the following MRM transitions are commonly used:
-
Emtricitabine (FTC): The precursor ion is typically monitored at m/z 248.1, fragmenting to a product ion of m/z 130.1.[3][4]
-
This compound (or similar +3 Da IS): The precursor ion is monitored at m/z 251.1, which fragments to a product ion of m/z 133.1.[2][4]
Q3: Which ionization mode is recommended for Emtricitabine analysis? A3: Positive ion Electrospray Ionization (ESI+) is the standard and most effective mode for the analysis of Emtricitabine and its analogs.[2][5]
Q4: What type of liquid chromatography (LC) column and mobile phases are suitable for this analysis? A4: A reversed-phase column, such as a C18 or a polar-modified C18, is typically used for chromatographic separation.[2][3] Common mobile phases consist of an aqueous component (like 0.1% formic acid or 1% acetic acid in water) and an organic solvent (such as acetonitrile or methanol).[2][6][7]
Quantitative Data Summary
The table below summarizes the essential mass spectrometry parameters for the detection of Emtricitabine and its stable isotope-labeled internal standard. Note that optimal collision energies are instrument-dependent and should be determined empirically.
| Analyte / Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Typical Collision Energy (CE) |
| Emtricitabine (FTC) | 248.1 | 130.1 | ESI+ | Optimization Required |
| This compound (FTC-IS) | 251.1 | 133.1 | ESI+ | Optimization Required |
Data compiled from multiple sources indicating common transitions.[2][3][4]
Experimental Protocols
Protocol 1: MRM Parameter Optimization via Direct Infusion
This protocol outlines the steps to determine the optimal MRM transitions and collision energy for this compound.
Objective: To identify the most sensitive and stable precursor-product ion pair and the collision energy that yields the highest signal intensity.
Methodology:
-
Prepare Standard Solution: Prepare a 500 ng/mL solution of this compound in a solvent mixture that mimics the LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6]
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Precursor Ion Identification (Q1 Scan): Operate the mass spectrometer in full scan mode to acquire the mass spectrum of the infused standard. Identify the protonated molecular ion [M+H]⁺, which will serve as the precursor ion (expected around m/z 251.1).
-
Product Ion Identification (MS/MS Scan): Set the first quadrupole (Q1) to isolate the precursor ion identified in the previous step. Scan the third quadrupole (Q3) to generate a product ion spectrum. From this spectrum, select the most intense and stable fragment ion as the product ion (expected around m/z 133.1).
-
Collision Energy (CE) Optimization:
-
Set the mass spectrometer to MRM mode using the selected precursor and product ions.
-
Perform a series of acquisitions while systematically varying the collision energy over a predefined range (e.g., 5 to 60 eV).[8]
-
Plot the resulting signal intensity against the collision energy value. The CE that produces the maximum intensity is the optimal value for the selected transition. Automated software, such as Agilent MassHunter Optimizer, can streamline this process.[8]
-
-
Finalize Method: Save the optimized MRM transition (precursor ion m/z, product ion m/z, and CE value) in the acquisition method.
Visual Workflows
Caption: Workflow for optimizing MRM parameters.
Caption: General bioanalytical workflow for quantification.
Troubleshooting Guides
Q: I am observing a weak or non-existent signal for my analyte and internal standard. What are the common causes? A:
-
Instrument Tuning & Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines. Incorrect calibration can lead to poor mass accuracy and sensitivity.[9]
-
Sample Concentration: The sample may be too dilute. Conversely, a sample that is too concentrated can cause ion suppression, also leading to a poor signal.[9]
-
Ion Source Issues: Check the ESI source for a stable spray. An unstable spray can result in a fluctuating or weak signal. Clean the source components if necessary.
-
System Leaks: Check for leaks in the LC system or at the connection to the mass spectrometer, as this can lead to a loss of sensitivity.[10]
-
Incorrect MRM Settings: Double-check that the correct precursor and product ion m/z values are entered in the acquisition method.
Q: My retention times are shifting between injections, leading to poor reproducibility. What should I check? A:
-
Column Equilibration: Ensure the LC column is adequately equilibrated with the mobile phase before each injection. Insufficient re-equilibration is a common cause of shifting retention times, especially in gradient elution.
-
LC Pump Performance: Check the LC pump for stable pressure delivery. Pressure fluctuations can indicate a leak, a bubble in the system, or a failing pump seal.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. Small variations in pH or solvent composition can affect retention time.
-
Column Temperature: Verify that the column oven is maintaining a consistent temperature.
Q: I see interfering peaks at or near the retention time of my analyte. How can I mitigate this? A:
-
Improve Sample Cleanup: Matrix components are a common source of interference. Optimize your sample preparation method (e.g., solid-phase extraction or liquid-liquid extraction) to more effectively remove these components.[11]
-
Adjust Chromatography: Modify the LC gradient to achieve better separation between your analyte and the interfering peak.
-
Check for Contamination: Ensure that all solvents, vials, and reagents are free from contamination. Run a blank injection (mobile phase only) to diagnose system contamination.
Q: How do I identify and compensate for matrix effects? A:
-
Use of a Stable Isotope-Labeled IS: The most effective way to compensate for matrix effects (ion suppression or enhancement) is by using a stable isotope-labeled internal standard like this compound. Since the IS co-elutes and has identical ionization properties to the analyte, it experiences the same matrix effects, allowing for accurate correction during data analysis.
-
Evaluation: To evaluate the extent of matrix effects, compare the peak area of an analyte in a post-extraction spiked sample (analyte added to the matrix extract after preparation) to the peak area of the analyte in a clean solution at the same concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. ijper.org [ijper.org]
- 7. Method Development and Validation of Simultaneous Estimation of Emtricitabine and Tenofovir Alafenamide in Bulk and tablet Dosage form using LC-MS/MS - ProQuest [proquest.com]
- 8. agilent.com [agilent.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. gentechscientific.com [gentechscientific.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Troubleshooting Solid-Phase Extraction of Emtricitabine
Welcome to the technical support center for troubleshooting issues related to the solid-phase extraction (SPE) of Emtricitabine. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems encountered during sample preparation, with a specific focus on addressing low recovery.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low Emtricitabine recovery in solid-phase extraction?
Low recovery of Emtricitabine during SPE can be attributed to several factors. The most common issues include:
-
Inappropriate Sorbent Selection: The choice of the SPE sorbent is critical. For a polar compound like Emtricitabine, a reverse-phase sorbent (e.g., C18) is often used. However, if the sorbent is too nonpolar, Emtricitabine may not be retained effectively. Conversely, if the sorbent is too polar, elution can be challenging.
-
Incorrect pH of Sample or Solvents: The pH of the sample, wash, and elution solvents plays a crucial role in the retention and elution of ionizable compounds like Emtricitabine. The pH should be adjusted to ensure that Emtricitabine is in a state that allows for optimal interaction with the sorbent during loading and is easily released during elution.
-
Suboptimal Elution Solvent Strength: The elution solvent may not be strong enough to desorb Emtricitabine completely from the sorbent material.
-
Sample Breakthrough: This occurs when the analyte passes through the cartridge during the loading step without being retained. This can be caused by too high a flow rate, excessive sample volume, or a sample solvent that is too strong.
-
Analyte Loss During Washing: The wash solvent may be too strong, causing the premature elution of Emtricitabine along with the interferences.
-
Incomplete Elution: The volume of the elution solvent may be insufficient to elute all the retained Emtricitabine from the sorbent bed.
Q2: How can I systematically troubleshoot low Emtricitabine recovery?
A systematic approach is key to identifying the source of analyte loss. We recommend a "track-your-analyte" approach:
-
Analyze All Fractions: Collect and analyze the load (flow-through), wash, and elution fractions by a suitable analytical method (e.g., HPLC-UV).
-
Identify the Point of Loss:
-
Analyte in the Load Fraction: This indicates poor retention. Potential causes include an inappropriate sorbent, incorrect sample pH, or a sample solvent that is too strong.[1][2]
-
Analyte in the Wash Fraction: This suggests that the wash solvent is too strong, leading to premature elution of Emtricitabine.
-
No Analyte in Any Fraction (or very low levels in the eluate): This points to strong retention and incomplete elution. The elution solvent is likely too weak, or there are secondary interactions between Emtricitabine and the sorbent.[1][2]
-
Q3: What type of SPE cartridges are recommended for Emtricitabine extraction?
Several studies have reported high recovery rates for Emtricitabine using the following types of SPE cartridges:
-
Reversed-Phase: C18 cartridges are commonly used and have been shown to provide high extraction efficiencies for Emtricitabine from plasma samples.[3][4][5]
-
Polymeric: Oasis MAX (Mixed-Mode Anion Exchange) and Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges have also been successfully employed.[6][7]
The choice of cartridge may depend on the sample matrix and the presence of other analytes.
Troubleshooting Guide for Low Emtricitabine Recovery
This guide provides a structured approach to resolving common issues leading to low recovery of Emtricitabine during solid-phase extraction.
Problem: Low Recovery of Emtricitabine
To effectively troubleshoot, it is essential to first determine at which stage of the SPE process the analyte is being lost.
Step 1: Locate the Analyte
Analyze the fractions from each step of the SPE procedure (Load, Wash, and Elution) to pinpoint where Emtricitabine is being lost.
Step 2: Address the Specific Issue
Based on the findings from Step 1, refer to the appropriate section below for potential causes and recommended solutions.
Scenario A: Emtricitabine is Found in the Load (Flow-through) Fraction
This indicates a retention problem .
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent | Select a sorbent with a suitable retention mechanism. For Emtricitabine, consider reversed-phase (C18) or polymeric sorbents (Oasis HLB, MAX).[3][4][5][6][7] |
| Incorrect Sample pH | Adjust the pH of the sample to ensure Emtricitabine is in a form that will be retained by the sorbent. For reversed-phase SPE, a pH that keeps Emtricitabine neutral or ionized (depending on the specific interaction desired) is crucial.[8][9] |
| Sample Solvent Too Strong | Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer) before loading to ensure proper retention. |
| High Flow Rate During Loading | Decrease the flow rate during sample loading to allow sufficient time for the analyte to interact with the sorbent. A flow rate of approximately 1-2 mL/min is often recommended.[10] |
| Cartridge Overload | Use a smaller sample volume or a larger SPE cartridge with a higher sorbent mass. |
Scenario B: Emtricitabine is Found in the Wash Fraction
This indicates premature elution .
| Potential Cause | Recommended Solution |
| Wash Solvent Too Strong | Decrease the organic solvent concentration in the wash solution. The ideal wash solvent should be strong enough to remove interferences but weak enough to leave Emtricitabine on the sorbent.[1][8] |
| Incorrect pH of Wash Solvent | Ensure the pH of the wash solvent maintains the desired interaction between Emtricitabine and the sorbent. |
Scenario C: Emtricitabine is Not Found in Load or Wash Fractions, and Recovery is Low in the Elution Fraction
This indicates an elution problem .
| Potential Cause | Recommended Solution |
| Elution Solvent Too Weak | Increase the strength of the elution solvent. For reversed-phase SPE, this typically involves increasing the percentage of the organic solvent (e.g., methanol or acetonitrile).[1][8] |
| Incorrect pH of Elution Solvent | Adjust the pH of the elution solvent to disrupt the interaction between Emtricitabine and the sorbent. For example, if Emtricitabine is retained by ion exchange, the pH should be adjusted to neutralize the charge on the analyte or the sorbent. |
| Insufficient Elution Volume | Increase the volume of the elution solvent. It can be beneficial to apply the elution solvent in two smaller aliquots to improve efficiency.[8] |
| High Flow Rate During Elution | Decrease the flow rate during elution to allow sufficient time for the solvent to desorb the analyte from the sorbent. |
| Secondary Interactions | If Emtricitabine is exhibiting strong, unwanted secondary interactions with the sorbent (e.g., with residual silanol groups on silica-based sorbents), consider adding a modifier to the elution solvent (e.g., a small amount of acid or base) to disrupt these interactions. |
Quantitative Data Summary
The following table summarizes reported recovery rates for Emtricitabine using different SPE cartridges.
| SPE Cartridge | Sample Matrix | Reported Recovery | Reference |
| BOND ELUT-C18 | Human Plasma | 100% | [3] |
| Oasis MAX | Human Plasma | 107% | [6] |
| Oasis HLB | - | - | [7] |
Note: The recovery of 107% may indicate some matrix effects in the analytical method.
Detailed Experimental Protocol: SPE of Emtricitabine from Plasma
This protocol is a representative example based on published methods.[3][5] Optimization may be required for different sample types and analytical instruments.
Materials:
-
SPE Cartridges: C18 (e.g., BOND ELUT-C18)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 5.7)
-
Human plasma sample containing Emtricitabine
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw the plasma sample at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge the sample to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the C18 cartridge.
-
Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry out.
-
-
Sample Loading:
-
Load 200 µL of the pre-treated plasma sample onto the conditioned cartridge.
-
Apply a slow and steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove less polar interferences.
-
-
Sorbent Drying:
-
Dry the sorbent bed by applying a vacuum for 5-10 minutes to remove any residual aqueous solution.
-
-
Elution:
-
Elute Emtricitabine from the cartridge with 1 mL of methanol.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for subsequent analysis (e.g., HPLC).
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low recovery of Emtricitabine in solid-phase extraction.
Caption: Troubleshooting workflow for low Emtricitabine recovery in SPE.
References
- 1. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 2. youtube.com [youtube.com]
- 3. Simultaneous quantification of emtricitabine and tenofovir in human plasma using high-performance liquid chromatography after solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. welch-us.com [welch-us.com]
- 9. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
Addressing poor chromatographic peak shape for Emtricitabine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor chromatographic peak shape for Emtricitabine.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for Emtricitabine in reverse-phase HPLC?
Poor peak shape for Emtricitabine, a common issue in reverse-phase chromatography, typically manifests as peak tailing, fronting, or splitting. The primary causes often relate to secondary chemical interactions between the analyte and the stationary phase, improper method parameters, or system issues.[1][2] Emtricitabine has basic functional groups that can interact strongly with ionized residual silanol groups on silica-based column surfaces, a leading cause of peak tailing.[2] Other factors include mobile phase pH being too close to the analyte's pKa, column overload, mismatched injection solvent, and extra-column volume.[1][3][4]
Troubleshooting Peak Tailing
Peak tailing is the most common form of peak distortion for basic compounds like Emtricitabine and is characterized by an asymmetric peak with a trailing edge.[1][2]
Q2: My Emtricitabine peak is tailing. What is the most likely cause and how can I fix it?
The most probable cause is the interaction between the basic Emtricitabine molecule and acidic silanol groups on the surface of the silica-based stationary phase (e.g., C18).[2] These secondary interactions delay the elution of a portion of the analyte, resulting in a "tail."
Solutions:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to between 2.5 and 3.5) with an acid like orthophosphoric or formic acid can suppress the ionization of silanol groups, thereby minimizing secondary interactions.[5][6][7]
-
Use a Buffer: Incorporating a buffer (e.g., phosphate, ammonium formate) into the mobile phase helps maintain a stable pH, leading to more consistent ionization of the analyte and improved peak symmetry.[1][8][9]
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, significantly reducing the potential for tailing.[1]
-
Add an Ion-Pairing Agent: While less common, mobile phase additives can be used to induce ion-pairing interactions that can sometimes minimize peak distortions.[7]
Troubleshooting Peak Fronting
Peak fronting, where the peak has a leading edge, is less common than tailing but indicates a different set of problems, often related to saturation effects.[3]
Q3: My Emtricitabine peak is fronting. What does this indicate?
Peak fronting is typically caused by either sample overload or an injection solvent that is significantly stronger (less polar in reverse-phase) than the mobile phase.[3][10][11]
Solutions:
-
Reduce Sample Concentration: The most common cause is injecting too much sample, which saturates the stationary phase.[12][13] Dilute your sample and reinject. If the peak shape improves, you have identified the issue.
-
Match Injection Solvent to Mobile Phase: Ideally, the sample should be dissolved in the mobile phase.[14] If a stronger solvent is necessary for solubility, keep the injection volume as low as possible to minimize its effect.[11] A large volume of a strong solvent can cause the analyte to travel through the initial part of the column too quickly, leading to fronting.[10][11]
Troubleshooting Split or Broad Peaks
Q4: Why is my Emtricitabine peak split or unexpectedly broad?
Split or broad peaks can arise from several chemical or physical issues within the HPLC system.
Possible Causes:
-
Co-eluting Interference: An impurity or related substance may be co-eluting with your main peak.[15]
-
Column Contamination or Damage: Particulate matter clogging the column inlet frit can distort the flow path, leading to peak splitting.[15] A void or channel in the column packing can also cause this.
-
Mismatched pH: If the sample diluent pH is very different from the mobile phase pH, it can cause peak distortion, especially if the mobile phase is weakly buffered.[4][16]
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.[1]
Data Presentation: Recommended Method Parameters
The following table summarizes typical starting conditions for the analysis of Emtricitabine, compiled from various validated methods. These serve as a good baseline for method development and troubleshooting.
| Parameter | Recommended Conditions | Source(s) |
| Column | C18, ODS (e.g., 250 mm x 4.6 mm, 5 µm) | [5][6][8][9][17][18] |
| Mobile Phase A | Aqueous Buffer: Potassium Dihydrogen Phosphate, Ammonium Formate, or 0.1% Orthophosphoric Acid | [5][8][19] |
| Mobile Phase B | Organic Modifier: Methanol or Acetonitrile | [6][8][17] |
| Composition | Varies, e.g., Buffer:Methanol (35:65), Methanol:Water (40:60) | [5][6] |
| pH | Acidic range, typically 2.5 - 4.2 | [5][6][8] |
| Flow Rate | 0.9 - 1.2 mL/min | [6][18] |
| Detection (UV) | 252 - 280 nm | [6][8][17] |
| Column Temp. | Ambient or controlled at 30°C | [19] |
Experimental Protocols
Protocol 1: Preparation of Emtricitabine Standard Stock Solution
This protocol describes the preparation of a standard stock solution for calibration and method validation.
-
Accurately weigh approximately 10 mg of Emtricitabine working standard.[5][6][17]
-
Transfer the standard into a 100 mL volumetric flask.[5][17]
-
Add approximately 70 mL of the diluent (typically the mobile phase or a mixture like Methanol:Water).[17]
-
Sonicate the flask for 15-20 minutes to ensure complete dissolution of the standard.[17]
-
Allow the solution to cool to room temperature.
-
Dilute to the 100 mL mark with the same diluent and mix thoroughly. This yields a concentration of 100 µg/mL.
-
Prepare further dilutions as needed for the calibration curve.
Protocol 2: Mobile Phase Preparation (Phosphate Buffer with Methanol)
This protocol provides an example of preparing a buffered mobile phase, which is crucial for controlling pH and achieving good peak shape.
-
Prepare Buffer: To prepare a potassium dihydrogen phosphate buffer (pH 2.5), dissolve an appropriate amount of KH₂PO₄ in HPLC-grade water. Adjust the pH to 2.5 using dilute orthophosphoric acid.[5]
-
Filter Buffer: Filter the prepared buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter.[6][17]
-
Mix Mobile Phase: In a clean container, mix the filtered buffer with HPLC-grade methanol in the desired ratio (e.g., 35:65 v/v).[5]
-
Degas Mobile Phase: Degas the final mobile phase mixture for at least 15 minutes using an ultrasonic bath or an online degasser to remove dissolved gases, which can cause baseline instability and pump issues.[6][17]
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. mz-at.de [mz-at.de]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Effect of mobile phase pH and organic content on LC-MS analysis of nucleoside and nucleotide HIV reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. obrnutafaza.hr [obrnutafaza.hr]
- 15. uhplcs.com [uhplcs.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. ijpsonline.com [ijpsonline.com]
- 18. turkjps.org [turkjps.org]
- 19. tandfonline.com [tandfonline.com]
Best practices for handling and storing Emtricitabine-15N,D2
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Emtricitabine-15N,D2, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored upon receipt?
A1: Solid this compound should be stored in a refrigerator at 2-8°C.[1] It is also recommended to protect it from light.
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is crucial to protect these solutions from light. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO). One supplier suggests a solubility of 100 mg/mL in DMSO, which may require sonication and warming to fully dissolve. Emtricitabine (the non-labeled parent compound) is also soluble in water, methanol, ethanol, and polyethylene glycol-400 (PEG-400).[3][4] For use as an internal standard in LC-MS applications, it is typically dissolved in an organic solvent like methanol or acetonitrile that is compatible with the mobile phase.
Q4: What are the general safety precautions for handling this compound?
A4: When handling this compound, it is important to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area and avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. After handling, wash hands thoroughly.
Q5: What are the known stability issues and degradation pathways for Emtricitabine?
A5: Emtricitabine is known to be susceptible to degradation under certain conditions. Forced degradation studies have shown that it can degrade under acidic, alkaline, and oxidative conditions. It is also sensitive to light and can undergo photodegradation. Therefore, it is essential to protect both the solid compound and its solutions from light and to avoid exposure to strong acids, bases, and oxidizing agents.
Troubleshooting Guides
Issue 1: Inconsistent or inaccurate quantitative results in LC-MS analysis.
-
Possible Cause 1: Degradation of this compound internal standard.
-
Solution: Ensure that the internal standard stock solution is fresh and has been stored correctly at -20°C or -80°C and protected from light.[2] Avoid repeated freeze-thaw cycles by using aliquots. Prepare working solutions fresh daily if possible.
-
-
Possible Cause 2: Improper concentration of the internal standard.
-
Solution: Verify the concentration of the this compound stock solution. If possible, obtain a certificate of analysis for the specific lot to confirm its purity and concentration.
-
-
Possible Cause 3: Matrix effects in the sample.
-
Solution: Optimize the sample preparation method to minimize matrix effects. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Ensure that the stable isotope-labeled internal standard is added early in the sample preparation process to compensate for matrix effects and extraction losses.
-
Issue 2: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause 1: Degradation of this compound.
-
Solution: Review the sample handling and preparation procedures. Avoid exposure to light, high temperatures, and incompatible chemicals (strong acids, bases, oxidizing agents). Degradation products of Emtricitabine have been reported and may appear as extra peaks in the chromatogram.
-
-
Possible Cause 2: Contamination of the LC-MS system.
-
Solution: Run a blank injection (mobile phase without sample) to check for system contamination. If contamination is present, flush the system with appropriate cleaning solutions. Ensure that high-purity solvents and reagents are used for the mobile phase and sample preparation.
-
Issue 3: Poor peak shape (tailing, broadening, or splitting).
-
Possible Cause 1: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Possible Cause 2: Incompatibility between the injection solvent and the mobile phase.
-
Solution: The injection solvent should be of similar or weaker strength than the mobile phase. If a strong solvent like DMSO is used for the stock solution, ensure that the final concentration of DMSO in the injected sample is low.
-
-
Possible Cause 3: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 2-8°C | Long-term | Protect from light |
| Stock Solution | -20°C | Up to 1 month | Protect from light, use aliquots |
| Stock Solution | -80°C | Up to 6 months | Protect from light, use aliquots |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock Solution (1 mg/mL)
-
Materials:
-
This compound (solid)
-
Methanol (LC-MS grade) or DMSO
-
Calibrated analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Amber glass vials for aliquoting
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound (e.g., 1 mg) using a calibrated analytical balance.
-
Transfer the weighed solid to a clean volumetric flask of the appropriate size.
-
Add a small amount of the chosen solvent (e.g., methanol or DMSO) to the flask and gently swirl to dissolve the solid. If necessary, sonicate briefly.
-
Once the solid is completely dissolved, add the solvent to the flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure a homogeneous solution.
-
Transfer the stock solution into amber glass vials in appropriate aliquot volumes to avoid repeated freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, solvent, and preparation date.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common analytical issues with this compound.
References
Improving signal-to-noise ratio for Emtricitabine at LLOQ
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) for Emtricitabine at the Lower Limit of Quantification (LLOQ).
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: I am observing a high background noise in my chromatogram, which is affecting the S/N of Emtricitabine at the LLOQ. What are the potential causes and how can I troubleshoot this?
Answer:
High background noise can originate from various sources in your LC-MS/MS system. Here's a systematic approach to identify and resolve the issue:
Potential Causes & Troubleshooting Steps:
-
Contaminated Solvents or Reagents:
-
Improper Mobile Phase Additives:
-
Troubleshooting: Use volatile mobile phase modifiers like formic acid or ammonium formate at the lowest effective concentration.[3] Non-volatile buffers (e.g., phosphate) are not suitable for MS analysis.
-
-
Dirty Ion Source:
-
Carryover from Previous Injections:
-
Troubleshooting: Inject a blank sample (matrix without analyte) after a high-concentration sample to check for carryover.[6] If carryover is observed, optimize the needle wash procedure by using a strong solvent and increasing the wash volume and time.
-
-
Matrix Effects:
-
Troubleshooting: Endogenous components from the biological matrix can co-elute with Emtricitabine and cause ion suppression or enhancement, leading to poor S/N.[7] To mitigate this, improve your sample preparation method (see Question 2 for details).
-
Question 2: My signal intensity for Emtricitabine at the LLOQ is very low. How can I increase the signal?
Answer:
Low signal intensity at the LLOQ can be due to suboptimal instrument parameters, inefficient sample extraction, or poor chromatographic conditions. Here are some strategies to boost the signal:
Strategies to Increase Signal Intensity:
-
Optimize Mass Spectrometry Parameters:
-
Troubleshooting: Infuse a standard solution of Emtricitabine to optimize MS parameters such as spray voltage, source temperature, nebulizer gas, and drying gas flow.[7][8] Fine-tune the collision energy and other compound-specific parameters in MRM mode to maximize the signal of the product ions.[3]
-
-
Improve Sample Preparation and Extraction Recovery:
-
Troubleshooting: The choice of sample preparation technique is crucial for achieving good recovery and minimizing matrix effects.
-
Solid-Phase Extraction (SPE): This is often the preferred method for cleaner extracts and can lead to a better S/N ratio.
-
Protein Precipitation (PPT): While simpler, it may result in dirtier extracts. If using PPT, optimize the precipitation solvent and volume.
-
Liquid-Liquid Extraction (LLE): Can also be effective but requires careful optimization of the extraction solvent and pH.
-
-
-
Enhance Chromatographic Peak Shape:
-
Troubleshooting: A sharp, narrow peak will have a greater height and thus a better S/N ratio.
-
Column Choice: Use a column with a smaller particle size (e.g., sub-2 µm) for better efficiency.
-
Mobile Phase Composition: Adjust the organic-to-aqueous ratio and the pH of the mobile phase to achieve optimal retention and peak shape for Emtricitabine.
-
Flow Rate: Optimize the flow rate for the specific column dimensions.
-
-
-
Increase Sample Injection Volume:
-
Troubleshooting: If possible, increase the injection volume to introduce more analyte into the system.[9] However, be mindful that this can also increase the matrix load and potentially worsen matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: What are typical LLOQ values for Emtricitabine in human plasma?
A1: Published LC-MS/MS methods have reported LLOQ values for Emtricitabine in human plasma ranging from 2 ng/mL to 20 ng/mL.[10] The achievable LLOQ will depend on the sensitivity of the mass spectrometer, the efficiency of the sample preparation method, and the overall optimization of the analytical method.
Q2: What are the recommended mass transitions (MRM) for Emtricitabine?
A2: The most commonly used precursor ion for Emtricitabine in positive ion mode is [M+H]+ at m/z 248.1.[8] Common product ions are m/z 130.1 and m/z 112.1.[8][10] It is recommended to optimize the collision energy for your specific instrument to obtain the most intense and stable fragment ions. Some studies have also used the sodiated molecular ion [M+Na]+ at m/z 270 for quantification, which may offer improved sensitivity in some cases.[11]
Q3: How can I minimize matrix effects when analyzing Emtricitabine in plasma?
A3: To minimize matrix effects, consider the following:
-
Use a stable isotope-labeled internal standard (SIL-IS): An SIL-IS for Emtricitabine will co-elute and experience similar matrix effects, thus compensating for variations in ionization.
-
Optimize chromatography: Ensure chromatographic separation of Emtricitabine from endogenous plasma components that may cause ion suppression.
-
Employ a more selective sample preparation method: Solid-phase extraction (SPE) is generally more effective at removing interfering matrix components than protein precipitation.
Q4: What are the key validation parameters to assess when developing a method for Emtricitabine at the LLOQ?
A4: According to regulatory guidelines (e.g., FDA, EMA), the key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[6] The analyte response at the LLOQ should be at least 5 times the response of a blank sample.[6][12]
-
Accuracy and Precision: The closeness of the measured values to the nominal concentration and the degree of scatter between measurements, respectively.[12] At the LLOQ, the accuracy should be within ±20% and the precision (%CV) should not exceed 20%.[6][12]
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[3]
Quantitative Data
Table 1: Reported LLOQs and Linearity Ranges for Emtricitabine in Human Plasma
| LLOQ (ng/mL) | Linearity Range (ng/mL) | Analytical Technique | Reference |
| 20 | 20 - 5000 | LC-MS/MS | [10] |
| 23.2 (µg/L) | Not Specified | LC-MS/MS | [11] |
| 10 | 10 - 2000 | LC-MS/MS | [8] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 200 µL of plasma sample, add the internal standard and 200 µL of 4% phosphoric acid in water. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.0) followed by 1 mL of methanol.
-
Elution: Elute Emtricitabine and the internal standard with 1 mL of the elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: LC-MS/MS Analysis of Emtricitabine
This is an example of typical LC-MS/MS conditions. These should be optimized for your system.
-
LC System: A UHPLC system.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation and peak shape (e.g., 5-95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Emtricitabine: 248.1 → 130.1
-
Emtricitabine-IS (d4): 252.1 → 134.1
-
-
Optimized MS Parameters:
-
Spray Voltage: ~4500 V
-
Source Temperature: ~500 °C
-
Nebulizer Gas (GS1): ~50 psi
-
Heater Gas (GS2): ~50 psi
-
Visualizations
Troubleshooting workflow for low S/N.
References
- 1. zefsci.com [zefsci.com]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 6. ema.europa.eu [ema.europa.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. An Investigation of Liquid Chromatography-Mass Spectral Attributes and Analytical Performance Characteristics of Tenofovir, Emtricitabine and Efavirenz in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Emtricitabine: Adhering to FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Emtricitabine in biological matrices, with a focus on validation according to United States Food and Drug Administration (FDA) guidelines. The selection of a robust and reliable bioanalytical method is paramount for accurate pharmacokinetic, toxicokinetic, and bioavailability studies throughout the drug development process. This document presents a detailed comparison of the most prevalent analytical techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.
Core Principles of Bioanalytical Method Validation: An FDA Perspective
The FDA's guidance on bioanalytical method validation ensures the reliability and reproducibility of quantitative data from biological samples. The fundamental parameters that must be evaluated include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among a series of individual measurements.
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.
-
Recovery: The efficiency of the extraction process.
Method Comparison: LC-MS/MS vs. HPLC-UV for Emtricitabine Analysis
The two most common analytical techniques for the quantification of Emtricitabine in biological matrices are LC-MS/MS and HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for bioanalysis due to its high sensitivity and selectivity. By coupling the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry, this technique can achieve very low limits of quantification and is less susceptible to matrix interference.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a more accessible and cost-effective technique. While generally less sensitive than LC-MS/MS, modern HPLC systems can provide adequate sensitivity for many applications. The selectivity of HPLC-UV methods can be enhanced through careful optimization of chromatographic conditions and sample preparation procedures.
Below is a comparative summary of the performance of these two methods for Emtricitabine analysis, based on published data.
Quantitative Data Summary
The following table summarizes typical validation parameters for LC-MS/MS and HPLC-UV methods for the quantification of Emtricitabine in human plasma.
| Validation Parameter | LC-MS/MS | HPLC-UV |
| Linearity Range | 2 - 5000 ng/mL | 5 - 70 µg/mL (5000 - 70000 ng/mL) |
| Lower Limit of Quantification (LLOQ) | 2 - 5 ng/mL | 10 - 20 µg/mL (10000 - 20000 ng/mL) |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% |
| Recovery | > 85% | > 80% |
Note: The values presented are a synthesis of data from multiple sources and may vary depending on the specific instrumentation, reagents, and protocol used.
Experimental Protocols
This section provides detailed methodologies for key bioanalytical validation experiments for Emtricitabine, adaptable for both LC-MS/MS and HPLC-UV platforms.
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh a suitable amount of Emtricitabine reference standard and dissolve it in a minimal amount of an appropriate solvent (e.g., methanol, acetonitrile, or a mixture) to prepare a stock solution of a high concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent to create calibration standards and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add a precipitating agent (e.g., 300 µL of acetonitrile or methanol).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL) and inject an aliquot into the analytical instrument.
Method Validation Experiments
a. Selectivity:
-
Analyze blank plasma samples from at least six different sources to assess for any interfering peaks at the retention time of Emtricitabine and the internal standard (if used).
-
Analyze a blank plasma sample spiked with the LLOQ concentration of Emtricitabine to ensure the analyte peak is distinguishable from any background noise.
b. Linearity and Range:
-
Prepare a series of at least six non-zero calibration standards by spiking blank plasma with known concentrations of Emtricitabine.
-
Analyze the calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.
c. Accuracy and Precision:
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).
-
Analyze at least five replicates of each QC level in three separate analytical runs on different days (inter-day) and within the same run (intra-day).
-
Calculate the concentration of each QC sample using the calibration curve from the same run.
-
Accuracy: Expressed as the percentage of the mean calculated concentration to the nominal concentration (% Bias). The mean value should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: Expressed as the relative standard deviation (% RSD). The % RSD should not exceed 15% (20% for LLOQ).
d. Stability:
-
Freeze-Thaw Stability: Analyze LQC and HQC samples after subjecting them to at least three freeze-thaw cycles (e.g., frozen at -20°C or -80°C and thawed at room temperature).
-
Short-Term (Bench-Top) Stability: Analyze LQC and HQC samples after leaving them at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
Long-Term Stability: Analyze LQC and HQC samples after storing them at a specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, or 6 months).
-
Post-Preparative (Autosampler) Stability: Analyze processed LQC and HQC samples that have been stored in the autosampler for a specified period.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Workflow
The following diagrams illustrate the key workflows in bioanalytical method validation.
Caption: Bioanalytical Method Validation Workflow.
Caption: Interrelationship of Key Validation Parameters.
The Superior Accuracy of Stable Isotope-Labeled Internal Standards in Emtricitabine Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiretroviral drug emtricitabine, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative data. This guide provides a detailed comparison between the use of a stable isotope-labeled (SIL) internal standard, represented by Emtricitabine-¹⁵N,D₂, and other internal standards, such as structural analogs. The evidence presented underscores the superior performance of SILs in mitigating analytical variability and enhancing data integrity.
The quantification of emtricitabine in biological matrices, a critical aspect of pharmacokinetic and therapeutic drug monitoring studies, is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an internal standard (IS) is essential in this methodology to correct for variations during sample preparation and analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process.
The Advantage of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry.[1][2] These standards are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, D). This near-identical physicochemical behavior ensures that the SIL co-elutes with the analyte and experiences similar extraction recovery and matrix effects, leading to more accurate and precise quantification.[3][4]
In contrast, structural analog internal standards, while being cost-effective, have different chemical and chromatographic properties from the analyte. This can lead to variations in extraction efficiency and susceptibility to matrix effects, potentially compromising the accuracy of the results.[3]
Comparative Analysis of Internal Standards for Emtricitabine
A review of published bioanalytical methods for emtricitabine reveals a clear trend towards the adoption of stable isotope-labeled internal standards to achieve the highest level of accuracy and precision.
One study details a robust LC-MS/MS method for the simultaneous quantification of tenofovir and emtricitabine in human plasma, which employs a ¹³C and ¹⁵N labeled emtricitabine (Iso-FTC) as the internal standard.[3][5][6] The use of this SIL resulted in excellent inter- and intra-day accuracy and precision, consistently within ±15% at various quality control levels and ±20% at the lower limit of quantification (LLOQ).[3][5] The study highlights that while both the analyte and the SIL experienced signal suppression due to matrix effects, the peak area ratios remained unaltered, demonstrating the effectiveness of the SIL in compensating for these variations.[3]
Conversely, another study for the simultaneous determination of bictegravir, emtricitabine, and tenofovir alafenamide fumarate utilized naproxen, a structural analog, as the internal standard.[7] While the method was validated according to regulatory guidelines, the inherent chemical differences between naproxen and emtricitabine could lead to differential matrix effects and extraction recoveries, which may not be fully compensated for, potentially impacting the accuracy of the results under varying sample conditions.
The following table summarizes the performance characteristics of bioanalytical methods for emtricitabine using a stable isotope-labeled internal standard versus a structural analog.
| Parameter | Method with Stable Isotope-Labeled IS (Emtricitabine-¹³C,¹⁵N₂)[3][5] | Method with Structural Analog IS (Naproxen)[7] |
| Analyte | Emtricitabine | Emtricitabine |
| Internal Standard | Emtricitabine-¹³C,¹⁵N₂ (Iso-FTC) | Naproxen |
| Matrix | Human Plasma | Human Plasma |
| Linearity Range | 10 - 1500 ng/mL | 2 - 500 ng/mL |
| Inter-day Accuracy | Within ±15% | Not explicitly stated in the same format |
| Intra-day Accuracy | Within ±15% | Not explicitly stated in the same format |
| Inter-day Precision | Within ±15% | Not explicitly stated in the same format |
| Intra-day Precision | Within ±15% | Not explicitly stated in the same format |
| LLOQ Accuracy | Within ±20% | Not explicitly stated in the same format |
| LLOQ Precision | Within ±20% | Not explicitly stated in the same format |
| Mean Recovery | 66% | Reproducible (exact percentage not provided) |
Experimental Protocols
Key Experiment: Quantification of Emtricitabine in Human Plasma using a Stable Isotope-Labeled Internal Standard
This protocol is based on the methodology described by Delahunty et al.[3][5][6]
1. Sample Preparation:
-
To 250 µL of human EDTA plasma, add the stable isotope-labeled internal standard (Emtricitabine-¹³C,¹⁵N₂).
-
Add trifluoroacetic acid to precipitate plasma proteins.
-
Vortex the mixture and then centrifuge at high speed.
-
Collect the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the quantification of emtricitabine using a stable isotope-labeled internal standard.
Caption: Workflow for Emtricitabine Analysis.
Caption: SIL IS Corrects for Variability.
Conclusion
The use of a stable isotope-labeled internal standard, such as Emtricitabine-¹⁵N,D₂, is the recommended best practice for the quantitative bioanalysis of emtricitabine. The near-identical physicochemical properties of the SIL to the analyte ensure that it effectively compensates for variations in sample preparation and matrix effects, leading to significantly more accurate and reliable data compared to the use of structural analog internal standards. For researchers and drug development professionals, the investment in a stable isotope-labeled internal standard is justified by the enhanced quality and integrity of the resulting pharmacokinetic and clinical data.
References
- 1. scispace.com [scispace.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
A Guide to Utilizing Emtricitabine-15N,D2 in Bioequivalence Studies of Generic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Emtricitabine-15N,D2 with other stable isotope-labeled internal standards for the bioequivalence assessment of generic emtricitabine drug products. The information presented herein is supported by experimental data from various scientific publications to assist researchers in selecting the most appropriate internal standard for their bioanalytical method development and validation.
Introduction to Bioequivalence Studies and the Role of Internal Standards
Bioequivalence (BE) studies are a critical component of generic drug development, ensuring that the generic product is therapeutically equivalent to the innovator drug. These studies rely on the accurate quantification of the drug in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical assays. An ideal SIL-IS co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variability during sample preparation and analysis and ensuring high accuracy and precision.[1][2]
Emtricitabine is a nucleoside reverse transcriptase inhibitor widely used in the treatment of HIV infection.[3] For the bioequivalence evaluation of generic emtricitabine formulations, a robust and reliable bioanalytical method is paramount. This compound is a stable isotope-labeled version of emtricitabine designed for use as an internal standard in such studies.[4]
Comparison of this compound and Alternative Internal Standards
The selection of an appropriate internal standard is crucial for the success of a bioequivalence study. While this compound is a suitable option, other stable isotope-labeled analogs are also utilized. This section compares the properties and performance of this compound with another common alternative, Emtricitabine-¹³C,¹⁵N₂.
Physical and Chemical Properties
| Property | This compound | Emtricitabine-¹³C,¹⁵N₂ | Emtricitabine (Analyte) |
| Molecular Formula | C₈H₈D₂FN₂¹⁵NO₃S[5] | C₇¹³CH₁₀FN¹⁵N₂O₃S[6] | C₈H₁₀FN₃O₃S[7] |
| Molecular Weight | 250.25 g/mol [8] | 250.04 g/mol [6] | 247.25 g/mol [7] |
| Isotopic Labeling | ¹⁵N, D₂ | ¹³C, ¹⁵N₂ | N/A |
| Commercial Availability | Yes[5][8] | Yes[6][9] | N/A |
| Purity | >97% (example)[3] | Typically >98% | N/A |
Performance in Bioanalytical Assays (LC-MS/MS)
The following table summarizes typical performance characteristics of bioanalytical methods for emtricitabine using different stable isotope-labeled internal standards, as reported in various studies. It is important to note that direct head-to-head comparative studies are limited, and performance can be method-dependent.
| Parameter | Method Using Emtricitabine-¹³C,¹⁵N₂[4] | Method Using Other SIL-IS (e.g., Tenofovir-d6)[10] |
| Linearity Range | 10 - 1500 ng/mL | 10 - 2000 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% |
| Matrix Effect | Generally low and compensated by IS | Generally low and compensated by IS |
| Recovery | Consistent and reproducible | Consistent and reproducible |
Experimental Protocols
A robust and validated bioanalytical method is the cornerstone of a successful bioequivalence study. Below is a detailed, generalized protocol for the quantification of emtricitabine in human plasma using LC-MS/MS with a stable isotope-labeled internal standard like this compound.
Bioanalytical Method for Emtricitabine in Human Plasma
1. Materials and Reagents:
-
Emtricitabine reference standard
-
This compound (or other suitable SIL-IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or other suitable mobile phase modifier)
-
Human plasma (blank, for calibration standards and quality controls)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of emtricitabine and the internal standard in methanol (e.g., 1 mg/mL).
-
Prepare working solutions for calibration standards and quality controls by serial dilution of the stock solutions with a suitable solvent (e.g., 50:50 methanol:water).
-
Prepare a working solution of the internal standard at a fixed concentration.
3. Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of human plasma, add 50 µL of the internal standard working solution.
-
Pre-condition the SPE cartridges with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[11]
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
5. Method Validation:
-
The method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[12]
Visualizing the Bioequivalence Study Workflow
The following diagrams illustrate the key processes involved in a typical bioequivalence study and the rationale for selecting a stable isotope-labeled internal standard.
Caption: Workflow of a typical bioequivalence study.
Caption: Rationale for selecting a stable isotope-labeled internal standard.
Conclusion
This compound serves as a reliable internal standard for the bioanalytical component of bioequivalence studies for generic emtricitabine products. Its properties, along with those of other stable isotope-labeled analogs like Emtricitabine-¹³C,¹⁵N₂, allow for the development of highly selective, sensitive, and robust LC-MS/MS methods. The choice of a specific internal standard may depend on commercial availability, cost, and the specific requirements of the bioanalytical laboratory. Adherence to a well-defined and validated experimental protocol is essential to ensure the integrity of the bioequivalence data and, ultimately, the approval of safe and effective generic drug products.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Acanthus Research [acanthusresearch.com]
- 6. Emtricitabine-13C,15N2 | CAS 1217820-69-3 | LGC Standards [lgcstandards.com]
- 7. Emtricitabine 15N, D2 | CAS No- 143491-57-0(Unlabeled) | Simson Pharma Limited [simsonpharma.com]
- 8. clearsynth.com [clearsynth.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. extranet.who.int [extranet.who.int]
Comparative Stability Assessment of Emtricitabine-15N,D2 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Emtricitabine Stability
This guide provides a comprehensive assessment of the stability of emtricitabine, with a focus on its isotopically labeled form, Emtricitabine-15N,D2, in various biological matrices. The stability of a drug and its labeled counterparts is a critical parameter in bioanalytical method development and validation, ensuring accurate and reliable quantification in pharmacokinetic and other clinical studies. While direct comparative stability data for this compound is limited in publicly available literature, this guide synthesizes available data on emtricitabine's stability and provides context for its isotopically labeled analogue, which is widely used as an internal standard in quantitative bioanalysis.[1][2] It is a generally accepted principle in bioanalysis that stable isotopically labeled (SIL) internal standards exhibit nearly identical chemical and physical properties to the unlabeled analyte, and therefore, their stability profiles are expected to be comparable.
Data Presentation: Quantitative Stability of Emtricitabine
The following tables summarize the stability of emtricitabine under various stress and storage conditions as reported in the literature. This data serves as a strong surrogate for the expected stability of this compound.
Table 1: Forced Degradation of Emtricitabine
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 1N HCl | 3 hours | Not Specified | 10.59% | Desamino impurity | |
| 1 M HCl | 60 minutes | Boiling Water Bath | ~25% | Desamino impurity (RS-4) | [3] | |
| Base Hydrolysis | 1N NaOH | 3 hours | Not Specified | 18.38% | Desamino impurity | |
| 1 M NaOH | 60 minutes | Boiling Water Bath | 25% | Desamino impurity (RS-4) | [3] | |
| Oxidative Degradation | 3% H₂O₂ | 4 hours | Not Specified | 11.27% | Sulphoxide impurity | |
| 30% H₂O₂ | 15 minutes | Room Temperature | 40% | Sulphoxide impurity (RS-2) | [3] | |
| 30% H₂O₂ | 60 minutes | Room Temperature | 80% | Sulphoxide impurity (RS-2) | [3] | |
| Photolytic Degradation | UV light | 48 hours | Not Specified | 11.36% | Not specified | |
| UV light | 7 days | Not Specified | No considerable change | - | [3] | |
| Thermal Degradation | 80°C | 10 hours | 80°C | 10.10% | Not specified | |
| Dry Heat | Not Specified | Not Specified | Stable | - | [4] |
Table 2: Stability of Emtricitabine in Human Plasma
| Stability Condition | Storage Temperature | Duration | Analyte Concentration Levels | Mean % Recovery / % Deviation from Nominal | Reference |
| Freeze-Thaw Stability | -20°C to Ambient | 3 cycles | 30.0 and 800 ng/mL | Within ±15% | [1] |
| Bench-Top Stability | Ambient | 6 days | 30.0 and 800 ng/mL | Within ±15% | [1] |
| Long-Term Stability | -20°C | Not Specified | Not Specified | Stable | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the stability assessment of emtricitabine in biological matrices.
Forced Degradation Studies
Objective: To determine the intrinsic stability of emtricitabine and identify potential degradation products.
Methodology:
-
Acid Hydrolysis: Emtricitabine solution is treated with 1N HCl and heated. Samples are withdrawn at specific time points, neutralized, and analyzed by a stability-indicating HPLC method.[3]
-
Base Hydrolysis: Emtricitabine solution is treated with 1N NaOH and heated. Samples are withdrawn, neutralized, and analyzed.[3]
-
Oxidative Degradation: Emtricitabine solution is treated with a solution of hydrogen peroxide (e.g., 3% or 30%) at room temperature. Samples are taken at various intervals for analysis.[3]
-
Photolytic Degradation: Emtricitabine solution and solid drug substance are exposed to UV light. Samples are analyzed at set time points.[3]
-
Thermal Degradation: The solid drug substance is subjected to high temperatures (e.g., 80°C) in a hot air oven for a specified period.
Plasma Stability Assessment (Freeze-Thaw and Bench-Top)
Objective: To evaluate the stability of emtricitabine in human plasma under conditions mimicking sample handling and storage.
Methodology:
-
Sample Preparation: Blank human plasma is spiked with emtricitabine at low and high quality control (QC) concentrations.
-
Freeze-Thaw Stability: The QC samples undergo multiple (typically three) freeze-thaw cycles. For each cycle, samples are frozen at -20°C or -80°C and then thawed to room temperature. After the final cycle, the samples are analyzed.[1]
-
Bench-Top Stability: Thawed QC samples are kept at room temperature for a specified duration (e.g., 6, 12, or 24 hours) before being processed and analyzed.[1]
-
Analysis: The concentration of emtricitabine in the stability-tested samples is determined using a validated bioanalytical method (e.g., LC-MS/MS) and compared to the concentration of freshly prepared QC samples. The deviation should typically be within ±15%.
Mandatory Visualization
Caption: Experimental workflow for assessing the stability of Emtricitabine in a biological matrix.
Caption: Known degradation pathways of Emtricitabine under stress conditions.
References
- 1. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Determining the Lower Limit of Quantification (LLOQ) for Emtricitabine in Plasma
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methodologies for the bioanalysis of Emtricitabine, with a focus on the Lower Limit of Quantification (LLOQ).
The accurate quantification of Emtricitabine (FTC), a cornerstone antiretroviral agent, in plasma is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. A critical parameter in the validation of bioanalytical methods is the Lower Limit of Quantification (LLOQ), which defines the lowest concentration of an analyte that can be reliably measured with acceptable precision and accuracy. This guide provides a comparative overview of various analytical methods for determining the LLOQ of Emtricitabine in plasma, supported by experimental data and detailed protocols.
Comparison of LLOQ for Emtricitabine in Plasma by Various Analytical Methods
The choice of analytical technique significantly impacts the achievable LLOQ for Emtricitabine in plasma. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, offering the highest sensitivity and selectivity. However, other methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Capillary Electrophoresis (CE) can also be employed, albeit with generally higher LLOQs.
| Analytical Method | LLOQ (ng/mL) | Sample Preparation | Key Advantages | Key Limitations | Reference |
| LC-MS/MS | 0.5 | Solid Phase Extraction (SPE) or Protein Precipitation (PPT) | High sensitivity and selectivity, short run times. | High instrument cost and complexity. | [1] |
| LC-MS/MS | 2 | Protein Precipitation (PPT) | Rapid sample preparation. | Potential for matrix effects. | [2] |
| LC-MS/MS | 10 | Protein Precipitation (PPT) | Simultaneous analysis with other antiretrovirals. | Moderate LLOQ compared to other LC-MS/MS methods. | [3][4] |
| LC-MS/MS | 20 | Solid Phase Extraction (SPE) | Robust and reproducible. | Higher LLOQ than some other LC-MS/MS methods. | [5] |
| HPLC-UV | 10 | Solid Phase Extraction (SPE) | Lower instrument cost, widely available. | Lower sensitivity and potential for interference compared to LC-MS/MS. | [6][7] |
| Capillary Electrophoresis | 1250 (as Limit of Detection) | Direct Injection (after dilution) | Low sample and reagent consumption. | Lower sensitivity compared to chromatographic methods. | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative protocols for the LC-MS/MS and HPLC-UV methods.
LC-MS/MS Method for Emtricitabine Quantification
This protocol is a generalized representation based on common practices in published literature[2][3][4][5].
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 200 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard (e.g., a stable isotope-labeled Emtricitabine).
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.
2. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Emtricitabine: m/z 248.1 → 130.1
-
Internal Standard (example): m/z 251.1 → 133.1
-
4. LLOQ Determination
The LLOQ is established as the lowest concentration on the calibration curve where the signal-to-noise ratio is typically ≥ 10, and the precision (%CV) and accuracy (%bias) are within ±20%.
HPLC-UV Method for Emtricitabine Quantification
This protocol is based on a published method for the simultaneous quantification of Emtricitabine and Tenofovir[6][7].
1. Sample Preparation (Solid Phase Extraction)
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load 200 µL of plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Emtricitabine with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. High-Performance Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of approximately 280 nm.
3. LLOQ Determination
Similar to the LC-MS/MS method, the LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision (≤ 20% CV) and accuracy (within 20% of the nominal value).
Workflow for LLOQ Determination in Bioanalytical Method Validation
The determination of the LLOQ is an integral part of the bioanalytical method validation process, which is guided by regulatory agencies such as the FDA and ICH. The following diagram illustrates the general workflow.
Caption: Generalized workflow for the determination of the Lower Limit of Quantification (LLOQ) in bioanalytical method validation.
References
- 1. Plasma Tenofovir, Emtricitabine, and Rilpivirine and Intracellular Tenofovir Diphosphate and Emtricitabine Triphosphate Pharmacokinetics following Drug Intake Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of emtricitabine and tenofovir in human plasma using high-performance liquid chromatography after solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
A Researcher's Guide to Incurred Sample Reanalysis (ISR) in Emtricitabine Pharmacokinetic Studies
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical quality control measure in pharmacokinetic (PK) studies, verifying the precision and accuracy of the analytical method under real-world conditions. This guide provides a comprehensive comparison of regulatory guidelines, details on bioanalytical methodologies for Emtricitabine, and a clear protocol for conducting ISR.
Regulatory Landscape: A Comparison of FDA and EMA Guidelines
Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal bioequivalence and pharmacokinetic studies. While the core principles are aligned, there are subtle differences in their recommendations. The primary goal of ISR is to demonstrate the reproducibility of the bioanalytical method with actual study samples, which may contain metabolites, concomitant medications, or other endogenous compounds not present in the calibration standards and quality controls.[1][2][3]
A summary of the key regulatory requirements is presented below:
| Parameter | FDA Guidance | EMA Guideline |
| Applicability | All pivotal in vivo human bioequivalence (BE) studies and all pivotal PK or pharmacodynamic (PD) studies.[2] | All pivotal bioequivalence trials, first clinical trial in subjects, first patient trial, and trials in patients with impaired hepatic and/or renal function.[2] |
| Number of Samples | Up to 10% of the total number of study samples.[1] | 10% of samples up to 1000, and 5% for samples above 1000. |
| Sample Selection | Samples should be selected from around the maximum concentration (Cmax) and from the elimination phase.[1] | Similar to FDA, with an emphasis on covering a wide range of concentrations. |
| Acceptance Criteria | For small molecules like Emtricitabine, at least 67% (two-thirds) of the reanalyzed samples must have a percentage difference between the initial and repeat values within ±20% of their mean.[1][3] | For at least 67% of the repeats, the percent difference between the initial and repeat concentration should be within 20% of their mean.[2] |
Bioanalytical Methods for Emtricitabine Quantification
The accurate quantification of Emtricitabine in biological matrices, typically human plasma, is crucial for pharmacokinetic assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity, selectivity, and throughput.[4][5][6]
Below is a summary of typical parameters for a validated LC-MS/MS method for Emtricitabine:
| Parameter | Typical Method Details |
| Sample Preparation | Solid Phase Extraction (SPE) or Protein Precipitation (PPT).[5] |
| Chromatographic Column | C18 reverse-phase column (e.g., Hypurity Advance, Inertsil ODS). |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol). |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| Mass Transition (MRM) | Precursor ion (m/z) → Product ion (m/z) for Emtricitabine (e.g., 248.1 → 130.1). |
| Linear Range | Typically ranges from low ng/mL to several thousand ng/mL (e.g., 5 ng/mL to 5000 ng/mL). |
| Precision (%CV) | Intra- and inter-day precision should be ≤15%. |
| Accuracy (%Bias) | Intra- and inter-day accuracy should be within ±15%. |
Experimental Protocol for Incurred Sample Reanalysis
A standardized protocol is essential for conducting a meaningful ISR assessment. The following steps outline a typical workflow:
-
Sample Selection : After the initial analysis of all study samples, a subset of incurred samples is chosen for reanalysis. The selection should be random but stratified to include samples near Cmax and in the elimination phase, representing a range of concentrations and subjects.
-
Reanalysis : The selected samples are reanalyzed in a separate analytical run on a different day by the same validated bioanalytical method.
-
Data Evaluation : The concentration obtained from the initial analysis and the reanalysis are compared. The percentage difference is calculated using the following formula:
-
Acceptance Assessment : The percentage of samples meeting the acceptance criterion (within ±20% difference for Emtricitabine) is determined. The overall ISR test passes if at least 67% of the reanalyzed samples meet this criterion.
Illustrative Incurred Sample Reanalysis Results for an Emtricitabine Study
Disclaimer: The following table presents hypothetical ISR data for illustrative purposes, as specific public ISR datasets for Emtricitabine were not available in the searched literature. The data is generated to be consistent with regulatory expectations.
| Sample ID | Initial Concentration (ng/mL) | Repeat Concentration (ng/mL) | Mean Concentration (ng/mL) | % Difference | Within ±20%? |
| SUBJ-01-08h | 850.2 | 895.5 | 872.85 | 5.19% | Yes |
| SUBJ-03-24h | 155.7 | 142.1 | 148.90 | -9.13% | Yes |
| SUBJ-05-02h | 1890.5 | 2105.3 | 1997.90 | 10.75% | Yes |
| SUBJ-07-48h | 45.3 | 55.1 | 50.20 | 19.52% | Yes |
| SUBJ-09-12h | 450.8 | 398.2 | 424.50 | -12.39% | Yes |
| SUBJ-11-01h | 2500.1 | 2950.7 | 2725.40 | 16.53% | Yes |
| SUBJ-13-36h | 88.9 | 110.4 | 99.65 | 21.58% | No |
| SUBJ-15-04h | 1250.6 | 1310.2 | 1280.40 | 4.65% | Yes |
| SUBJ-17-72h | 25.1 | 22.5 | 23.80 | -10.92% | Yes |
| SUBJ-19-06h | 998.4 | 1050.9 | 1024.65 | 5.12% | Yes |
| Overall Result | 90% Pass |
In this hypothetical example, 9 out of 10 samples (90%) have a percentage difference within ±20%, which is well above the required 67%. Therefore, the ISR for this study would be considered successful, confirming the reproducibility of the bioanalytical method for Emtricitabine.
Visualizing the ISR Process
To further clarify the workflow and decision-making logic of ISR, the following diagrams are provided.
Conclusion
Incurred sample reanalysis is a non-negotiable component of modern bioanalytical practice for pharmacokinetic studies of drugs like Emtricitabine. Adherence to regulatory guidelines, utilization of robust and validated bioanalytical methods, and a clear, systematic approach to the ISR process are essential for ensuring the integrity and reliability of clinical trial data. While specific public data on Emtricitabine ISR is limited, the principles and protocols outlined in this guide provide a solid framework for researchers to design and execute this critical validation step effectively.
References
A Researcher's Guide to Selectivity and Specificity in Emtricitabine Bioanalytical Methods
For researchers, scientists, and drug development professionals, ensuring the reliability of bioanalytical data is paramount. This guide provides a comparative overview of selectivity and specificity testing for Emtricitabine bioanalytical methods, with a focus on providing actionable experimental data and protocols to support robust method validation.
When quantifying Emtricitabine in biological matrices, the ability of an analytical method to differentiate the analyte from other components is critical. Selectivity and specificity are key validation parameters that address this challenge, ensuring that the measured signal corresponds only to Emtricitabine. This guide delves into the experimental approaches for evaluating these parameters, drawing upon established regulatory guidelines and published research.
Understanding Selectivity and Specificity
According to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), selectivity is the ability of the bioanalytical method to differentiate and quantify the analyte in the presence of other components in the sample.[1][2] Specificity, a related concept, is the ability of the method to measure unequivocally the analyte in the presence of components that are expected to be present, such as metabolites, impurities, and degradation products.
For practical purposes in bioanalytical testing, these terms are often used interchangeably to describe the method's ability to produce a response only for the analyte of interest. The primary goal is to eliminate or minimize the impact of interfering substances that could lead to inaccurate quantification.
Experimental Protocols for Selectivity and Specificity Testing
The evaluation of selectivity and specificity involves analyzing blank matrix samples from multiple sources to investigate the presence of interfering peaks at the retention time of Emtricitabine and its internal standard (IS).
A typical experimental workflow for selectivity and specificity testing is as follows:
Detailed Experimental Steps:
-
Blank Matrix Analysis :
-
Procure at least six different sources of the relevant biological matrix (e.g., human plasma).
-
Process these blank samples using the developed extraction procedure (e.g., protein precipitation or solid-phase extraction).[3][4]
-
Analyze the extracts using the LC-MS/MS method.
-
Acceptance Criteria : The response of any interfering peak at the retention time of Emtricitabine should be ≤ 20% of the lower limit of quantification (LLOQ) response. The response at the retention time of the internal standard should be ≤ 5% of the IS response in the LLOQ sample.
-
-
Analysis at the Lower Limit of Quantification (LLOQ) :
-
Spike the blank matrix from the six sources with Emtricitabine at the LLOQ concentration.
-
Process and analyze these samples.
-
Acceptance Criteria : The analyte peak should be identifiable and reproducible with a precision of ≤ 20% and an accuracy of 80-120%.
-
-
Interference from Concomitant Medications and Metabolites :
-
Identify potential co-administered drugs and known metabolites of Emtricitabine.
-
Prepare blank matrix samples spiked with these potential interferents at their expected therapeutic concentrations.
-
Also, prepare samples containing Emtricitabine at the LLOQ and the potential interferents.
-
Analyze these samples to assess any impact on the quantification of Emtricitabine.
-
Acceptance Criteria : The presence of the co-administered drugs or metabolites should not cause a significant change in the measured concentration of Emtricitabine (typically within ±15% of the nominal concentration).
-
Comparison of Selectivity and Specificity in Different Bioanalytical Methods
The following tables summarize the selectivity and specificity data from various published bioanalytical methods for Emtricitabine.
Table 1: Selectivity and Specificity of LC-MS/MS Methods for Emtricitabine
| Method Reference | Matrix | Extraction Technique | Internal Standard | LLOQ (ng/mL) | Selectivity/Specificity Findings |
| Tanuja and Ganapaty, 2022[3] | Human Plasma | Protein Precipitation | Naproxen | 2 | No significant interference was observed at the retention times of Emtricitabine and the internal standard in blank plasma from six different sources.[3] |
| Droste et al. (as cited in research)[4] | Plasma | Not specified | Not specified | 10 | A gradient HPLC-fluorescence method was developed with a run time of 15 minutes. |
| Yadav et al. (as cited in research)[4] | Plasma | Liquid-Liquid Extraction | Not specified | 29 | This LC-MS/MS method was noted to be potentially prone to matrix effects.[4] |
| Rezk et al., 2019[5] | Human Plasma | Solid-Phase Extraction | Lamivudine | 25 | The method was validated with a linear range of 25-2500 ng/mL, and no interference was reported.[5] |
| Arote et al., 2023[6] | Human Plasma | Solid-Phase Extraction | Not specified | 20 | The developed LC-MS/MS method demonstrated no interference and was successfully applied for simultaneous quantification.[6] |
Table 2: Comparison of Chromatographic Conditions and Specificity
| Method Reference | Chromatographic Column | Mobile Phase | Flow Rate (mL/min) | Run Time (min) | Mass Transition (m/z) |
| Tanuja and Ganapaty, 2022[3] | Zorbax XDB C18 (2.1 x 50 mm, 5µm) | Acetonitrile: 0.1% Formic acid in water (70:30, v/v) | 0.15 | 3.0 | 248.3 → 130.03[3] |
| ResearchGate Publication[4] | Hypurity Advance (50 x 2.1 mm, 5µm) | 5 mM ammonium acetate: Acetonitrile (30:70 v/v) | Not specified | 1.2 | Not specified |
| Al-Ghananeem et al., 2019[7] | Not specified | 0.1% formic acid in water and 0.1% formic acid in acetonitrile (45: 55 v/v) | 0.25 | Not specified | 248.1 → 130.1[7] |
| Rezk et al., 2019[5] | Chromolith Speed Rod RP18 | Isocratic | Not specified | 2.0 | 248.20 → 130.20[5] |
Key Considerations for Robust Selectivity and Specificity Testing
-
Matrix Selection : It is crucial to test a variety of matrix lots to account for individual variability. Hemolyzed and lipemic plasma samples should also be included to assess their potential impact on the assay.
-
Internal Standard Selection : An ideal internal standard is a stable, isotopically labeled version of the analyte. If this is not available, a structurally similar compound that does not interfere with the analyte and is not present endogenously can be used.
-
Co-administered Drugs : For a drug like Emtricitabine, which is often used in combination therapy for HIV, it is essential to test for interference from other antiretroviral drugs that a patient might be taking.
-
Metabolites : While Emtricitabine is not extensively metabolized, any known metabolites should be evaluated for potential cross-reactivity or interference.
By adhering to rigorous selectivity and specificity testing protocols, researchers can ensure the development of reliable and accurate bioanalytical methods for Emtricitabine, leading to high-quality data for pharmacokinetic, bioequivalence, and other clinical studies.
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ijper.org [ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Emtricitabine-15N,D2: A Guide for Laboratory Professionals
Foster City, CA – Researchers and drug development professionals utilizing Emtricitabine-15N,D2 are advised to adhere to specific disposal procedures to ensure laboratory safety and environmental protection. While this isotopically labeled compound is not classified as a hazardous chemical, proper disposal through a licensed waste management facility is crucial.
This compound, a labeled version of the antiviral agent Emtricitabine, is utilized in research for tracer and internal standard applications in quantitative analysis.[1][2] The stable isotope labels (15N and D2) do not alter the fundamental chemical properties of the molecule in a way that necessitates unique disposal methods from the parent compound under standard laboratory conditions.
Key Disposal and Handling Guidelines
All disposal procedures must comply with federal, state, and local regulations.[3][4] It is imperative to consult your institution's environmental health and safety (EHS) department for specific guidance.
-
Waste Segregation: Do not dispose of this compound in standard laboratory trash or down the drain.[3][4] It should be segregated as pharmaceutical waste.
-
Containerization: Collect waste this compound, including any contaminated materials such as gloves or absorbent pads, in a clearly labeled, leak-proof container.[3][5][6]
-
Labeling: The waste container must be clearly marked with the contents, including the chemical name ("this compound") and the phrase "Hazardous Waste Pharmaceuticals" or as directed by your institution.[5][6]
-
Final Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[3][7] The preferred method for pharmaceutical waste is incineration.[5][8]
Spill Management Protocol
In the event of a spill, the following steps should be taken:
-
Restrict Access: Cordon off the affected area to prevent further contamination.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[9]
-
Containment: For liquid spills, use an absorbent material to contain the substance.[4] For solid spills, carefully scoop up the material.[3] Avoid generating dust.[3][4]
-
Collection: Place all contaminated materials into a sealed, leak-proof container for disposal.[3][9]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent.[3]
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈D₂FN₂¹⁵NO₃S[10] |
| Molecular Weight | 250.25 g/mol [10][11] |
| Appearance | White Solid |
| Application | Labeled Emtricitabine. A reverse transcriptase inhibitor.[2] |
Experimental Workflow for Disposal
The following diagram outlines the general workflow for the proper disposal of this compound.
This information is intended as a guide and should be supplemented by institution-specific protocols and a thorough review of the Safety Data Sheet (SDS) for Emtricitabine. Always prioritize safety and regulatory compliance in the handling and disposal of all chemical substances.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. msdsdigital.com [msdsdigital.com]
- 4. camberpharma.com [camberpharma.com]
- 5. Pharmaceutical Waste Disposal and Proper Labeling | TriHaz Solutions [trihazsolutions.com]
- 6. osha.gov [osha.gov]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. echemi.com [echemi.com]
- 10. Emtricitabine 15N, D2 | CAS No- 143491-57-0(Unlabeled) | Simson Pharma Limited [simsonpharma.com]
- 11. vivanls.com [vivanls.com]
Safe Handling and Disposal of Emtricitabine-15N,D2: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the handling and disposal of Emtricitabine-15N,D2 in a research setting. While some Safety Data Sheets (SDS) for the parent compound, emtricitabine, do not classify it as a hazardous substance, it is best practice to handle all active pharmaceutical ingredients (APIs) and their isotopically labeled analogues with a high degree of caution to minimize occupational exposure.[1][2] This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid form, a comprehensive approach to personal protection is crucial to prevent exposure through skin contact, inhalation, or ingestion.[3][4] The following PPE is required, based on guidelines for handling potent or hazardous pharmaceutical compounds.[5][6][7]
Required Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free chemotherapy gloves (ASTM D6978 certified).[7] | Provides a barrier against dermal absorption. Double gloving is recommended as the outer glove can be removed inside the containment area to prevent spreading contamination.[4][6] |
| Gown | Disposable, impermeable gown with a solid front, long sleeves, and tight-fitting cuffs.[6] | Protects skin and personal clothing from contamination. The gown's cuffs should be tucked under the outer gloves.[6] |
| Eye/Face Protection | Chemical safety goggles and/or a face shield.[4][8] | A face shield offers a full range of protection against splashes to the face and eyes.[4] |
| Respiratory Protection | N95 respirator or higher. | Recommended when handling the solid powder outside of a containment primary engineering control (C-PEC) like a biological safety cabinet or fume hood to prevent inhalation of aerosolized particles.[5] Not typically required for handling solutions in a C-PEC.[9] |
| Additional PPE | Disposable hair and shoe covers. | Used to reduce cross-contamination, especially in cleanrooms or controlled environments. Shoe covers should not be worn outside the designated compounding areas.[4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound from receipt to disposal. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or biological safety cabinet (BSC), to minimize inhalation exposure.[3]
1. Receiving and Storage:
-
Unpacking: Upon receipt, unpack the compound in a designated area. Wear chemotherapy gloves when unpacking.[7] If the packaging appears damaged, wear additional respiratory and eye protection.
-
Storage: Store the compound in a tightly sealed container in a dry, well-ventilated place.[9] For long-term stability, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[10]
2. Preparation (Weighing and Solubilization):
-
Engineering Controls: Conduct all manipulations of the solid powder, such as weighing, within a chemical fume hood or a powder containment hood.
-
Pre-Donning: Before entering the handling area, wash hands thoroughly. Don all required PPE in the correct order: shoe covers, hair cover, inner gloves, gown, face mask/respirator, and eye protection. The outer gloves are donned just before handling the chemical.
-
Weighing: Use a dedicated spatula and weigh boat. Handle with care to prevent spills and avoid generating dust.[3]
-
Solubilization: If preparing a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing. Emtricitabine is soluble in water.[9]
-
Labeling: Clearly label the container with the chemical name, concentration, date, and any relevant hazard information.[3]
3. Post-Handling and Decontamination:
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. The outer gloves should be removed first and disposed of inside the containment area.[4] The remaining PPE should be removed after leaving the immediate work area and disposed of according to institutional policy.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6]
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent as per your institution's guidelines.
Disposal Plan
Proper disposal of unused this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Unused Compound: The preferred method for disposing of unused medicines is through a registered drug take-back program.[11][12] If a take-back program is not available, follow these steps:
-
Remove the compound from its original container.[13]
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to prevent accidental ingestion.[13]
-
Place the mixture into a sealable container (e.g., a zipper storage bag or an empty can) to prevent leakage.[13]
-
Dispose of the sealed container in the regular laboratory or household trash.[13]
-
Do not flush the compound down the toilet unless specifically instructed to do so by official guidelines, as this can contaminate water supplies.[14]
-
-
Contaminated Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and paper towels, should be collected in a designated, sealed waste bag. This waste should be disposed of as chemical or hazardous waste according to your institution's and local environmental regulations.[6]
Quantitative Data
The following table summarizes key physical and chemical properties for Emtricitabine.
| Property | Value |
| Molecular Formula | C₈H₁₀FN₃O₃S |
| Molecular Weight | 247.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 136 - 140 °C (276.8 - 284 °F) |
| Solubility | Soluble in water |
| (Source: Fisher Scientific SDS)[9] |
Visual Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. abmole.com [abmole.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Emtricitabine-d2,15N | CAS No: NA [aquigenbio.com]
- 4. pppmag.com [pppmag.com]
- 5. pogo.ca [pogo.ca]
- 6. osha.gov [osha.gov]
- 7. publications.ashp.org [publications.ashp.org]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 12. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 13. fda.gov [fda.gov]
- 14. dea.gov [dea.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
